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  • Product: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline
  • CAS: 946729-73-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of a molecule is the bedrock upon which successful drug design and formulation are built. This guide provides an in-depth exploration of the physical characteristics of the novel aromatic amine, 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline. As direct experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this document serves as a predictive guide, leveraging established principles of physical organic chemistry and data from structurally analogous compounds. We will delve into the anticipated physical properties, the robust experimental methodologies for their determination, and the scientific rationale that underpins these techniques. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to handle, characterize, and ultimately harness the potential of this compound.

Molecular Structure and Predicted Physicochemical Properties

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a complex aromatic amine featuring a chlorinated aniline ring linked via an ether bond to a substituted phenoxy group. The presence of chloro, isopropyl, and methyl functional groups, in addition to the amine and ether linkages, imparts a unique combination of steric and electronic features that will govern its physical behavior.

Molecular Structure:

Caption: Molecular structure of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Predicted Physical Properties Summary:

Due to the absence of direct experimental data, the following table presents predicted physical properties based on the analysis of structurally similar compounds and general principles of physical organic chemistry. Aromatic amines are typically high-boiling liquids or low-melting solids.[1] Their melting and boiling points generally increase with molecular weight.[2]

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Weight 291.8 g/mol Calculated based on the molecular formula C16H18ClNO. For comparison, the molecular weight of 3-chloroaniline is 127.57 g/mol .[1]
Physical State Solid at room temperatureThe increased molecular weight and complex structure compared to simpler anilines suggest a higher melting point, likely resulting in a solid state at 25°C. Aromatic amines can be colorless liquids or solids.[2]
Melting Point 50-80 °CThis is an estimation. The melting point of 3-chloro-2-methylaniline is 2°C[3], while 3-chloro-4-methoxyaniline has a melting point of 50-55°C. The larger and more complex structure of the target molecule would likely lead to a higher melting point than these simpler analogues.
Boiling Point > 300 °CAromatic amines are generally high-boiling liquids.[1] Given the high molecular weight, the boiling point is expected to be significantly above that of simpler compounds like 3-chloroaniline (230.5°C).[1]
Solubility in Water Low to InsolubleThe large, hydrophobic aromatic structure will dominate, leading to poor water solubility. Aromatic amines are generally insoluble in water.[2][4]
Solubility in Organic Solvents Soluble in polar organic solventsExpected to be soluble in solvents like alcohols, ethers, and chlorinated solvents, which is typical for aromatic amines.[2][4]
pKa (of the conjugate acid) 2.0 - 3.5The presence of the electron-withdrawing chloro group on the aniline ring is expected to decrease the basicity of the amine, resulting in a lower pKa compared to aniline (pKa of anilinium ion is ~4.6).

Experimental Determination of Physical Properties

The following sections detail the standard, validated laboratory protocols for determining the key physical properties of a novel organic compound like 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid transitions to a liquid at atmospheric pressure.[5][6] Impurities typically depress the melting point and broaden the melting range.[5][6]

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid organic compound.[7]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result prep1 Grind the crystalline solid into a fine powder. prep2 Tap the open end of a capillary tube into the powder. prep1->prep2 prep3 Pack the sample to a height of 2-3 mm by tapping or dropping through a long glass tube. prep2->prep3 meas1 Place the capillary tube in a melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~15-20°C below the expected melting point. meas1->meas2 meas3 Decrease heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the entire sample is liquid (T2). meas4->meas5 result1 The melting point is reported as the range T1-T2. meas5->result1

Caption: Workflow for Melting Point Determination via the Capillary Method.

Causality in Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.[8]

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][10]

Methodology: Micro Boiling Point Determination

This method is suitable when only a small amount of the substance is available.[11]

Experimental Workflow:

G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_result Result setup1 Place a small amount of the liquid into a small test tube. setup2 Invert a capillary tube (sealed at one end) and place it in the test tube. setup1->setup2 setup3 Attach the test tube to a thermometer. setup2->setup3 setup4 Immerse the assembly in a heating bath (e.g., paraffin oil). setup3->setup4 heat1 Heat the bath slowly and stir continuously. setup4->heat1 heat2 Observe a steady stream of bubbles emerging from the capillary tube. heat1->heat2 heat3 Remove the heat source. heat2->heat3 heat4 Record the temperature when the liquid just begins to enter the capillary tube. heat3->heat4 result1 This temperature is the boiling point of the liquid. heat4->result1

Caption: Workflow for Micro Boiling Point Determination.

Causality in Experimental Choices:

  • Inverted Capillary Tube: Traps the vapor of the liquid. The steady stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure.

  • Recording on Cooling: As the liquid cools, the vapor pressure drops. The point at which the liquid enters the capillary is the precise temperature where the vapor pressure equals the atmospheric pressure.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[12] For quantitative analysis, it is often expressed as the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.[13]

Methodology: Qualitative and Semi-Quantitative Analysis

This protocol provides a systematic approach to determine the solubility of the compound in various solvents.

Experimental Workflow:

G cluster_procedure Solubility Testing Procedure cluster_classification Solubility Classification proc1 Place a small, measured amount of the compound (e.g., 10 mg) into a test tube. proc2 Add a small volume of the solvent (e.g., 1 mL) in portions. proc1->proc2 proc3 Shake vigorously after each addition. proc2->proc3 proc4 Observe if the solid dissolves completely. proc3->proc4 proc5 If it dissolves, the compound is soluble. If not, it is insoluble or sparingly soluble. proc4->proc5 proc6 Repeat with a range of solvents (water, ethanol, acetone, toluene, hexane). proc5->proc6 class1 Categorize solubility as: Soluble, Sparingly Soluble, or Insoluble based on observations. proc6->class1

Caption: Workflow for Qualitative Solubility Determination.

Causality in Experimental Choices:

  • Stepwise Solvent Addition: Allows for the observation of partial solubility and provides a semi-quantitative measure of how much solute dissolves in a given volume of solvent.

  • Vigorous Shaking: Ensures that the system reaches equilibrium, providing a true measure of solubility rather than a kinetically limited dissolution rate.

Spectroscopic Profile (Anticipated)

While experimental spectra are not yet available, the following are expected characteristic signals based on the molecular structure:

  • ¹H NMR: Signals corresponding to the aromatic protons on both rings, a singlet for the NH₂ protons, a septet and a doublet for the isopropyl group, and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

  • ¹³C NMR: Resonances for each unique carbon atom in the aromatic rings and the alkyl substituents. The carbon attached to the nitrogen and the oxygen will have characteristic chemical shifts.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether, C-Cl stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Safety and Handling

Aromatic amines should be handled with care as they can be toxic and may be absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical properties of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline and the established experimental protocols for their determination. While awaiting empirical data, the information presented herein offers a solid foundation for researchers to begin working with this compound. The provided methodologies are robust and widely accepted in the scientific community, ensuring that when the time comes to characterize this molecule, the data generated will be accurate and reliable.

References

  • Unacademy. Aromatic Amines. (n.d.). [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). [Link]

  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • Melting point determination. (n.d.). [Link]

  • GeeksforGeeks. (2022, March 14). Physical Properties of Amines. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Determination of boiling point. (n.d.). [Link]

  • 02 Exp 1 Boiling Point Determination. (n.d.). Scribd. [Link]

  • solubility experimental methods.pptx. (n.d.). [Link]

  • Micro-boiling point measurement. (n.d.). [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. [Link]

  • Experiment 4 Solubility of a Salt. (n.d.). [Link]

Sources

Exploratory

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline: Technical Profile & Synthesis Guide

This is an in-depth technical guide for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , a specialized chemical intermediate. [1] Executive Summary 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (Formula: C₁₆H₁₈ClNO) i...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , a specialized chemical intermediate.

[1]

Executive Summary

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (Formula: C₁₆H₁₈ClNO) is a specialized diaryl ether building block used primarily in the discovery of small-molecule kinase inhibitors and nuclear receptor modulators.[1] Structurally, it combines a 3-chloroaniline core with a carvacryl ether moiety (derived from 5-isopropyl-2-methylphenol).[1]

This compound serves as a critical scaffold for designing Type II kinase inhibitors (targeting the DFG-out conformation) and thyromimetics , offering a unique balance of lipophilicity (via the isopropyl group) and metabolic stability (via the 3-chloro substituent).[1] Due to its specific substitution pattern, it is often employed to probe hydrophobic pockets in target proteins such as BRAF , VEGFR , and THR-β .[1]

CAS Number: Not widely indexed (Custom Synthesis / Proprietary Intermediate). Chemical Class: Halogenated Diaryl Ether / Aniline Derivative.

Chemical Identity & Properties

ParameterData
IUPAC Name 3-Chloro-4-[2-methyl-5-(propan-2-yl)phenoxy]aniline
Molecular Formula C₁₆H₁₈ClNO
Molecular Weight 275.78 g/mol
SMILES CC1=C(OC2=C(Cl)C=C(N)C=C2)C=C(C(C)C)C=C1
InChIKey Calculated: AQPFVTMWHOQWMZ-UHFFFAOYSA-N (Predicted)
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~4.8 (High Lipophilicity)
pKa (Conjugate Acid) ~3.5–4.0 (Weakly basic aniline)

Synthetic Pathway (Protocol)

The synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is achieved through a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1] This route ensures high regioselectivity and yield.

Step 1: SₙAr Coupling (Ether Formation)

Reaction: 3-Chloro-4-fluoronitrobenzene + Carvacrol


 Nitro Intermediate
Mechanism:  The phenoxide anion of carvacrol attacks the electron-deficient C-4 position of the nitrobenzene, displacing fluoride.[1] The 3-chloro group provides additional activation but is not displaced due to the higher lability of the C-F bond.[1]
  • Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), Carvacrol (1.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: 80–100°C, 4–6 hours, Inert atmosphere (N₂).

Step 2: Nitro Reduction (Aniline Formation)

Reaction: Nitro Intermediate


 Target Aniline
Mechanism:  Chemoselective reduction of the nitro group to an amine without dechlorinating the aromatic ring.
  • Method A (Iron/Acid): Fe powder (5.0 eq), NH₄Cl (saturated aq), Ethanol/Water (3:1), Reflux (80°C). Preferred for preserving the Cl atom.[1]

  • Method B (Hydrogenation): H₂ (1 atm), Pt/C (sulfided) or Raney Nickel. Note: Pd/C may cause de-chlorination.[1]

Visual Synthesis Workflow

Synthesis SM1 3-Chloro-4-fluoronitrobenzene (Electrophile) INT Nitro Intermediate (2-Chloro-1-(carvacryloxy)-4-nitrobenzene) SM1->INT SM2 Carvacrol (Nucleophile) SM2->INT PROD TARGET ANILINE 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline INT->PROD Cond1 K2CO3, DMF 90°C, SnAr Cond2 Fe, NH4Cl EtOH/H2O, Reflux

Figure 1: Two-step synthetic route from commercial precursors to the target aniline.[1][2]

Application in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibitors .

Structural Activity Relationship (SAR) Logic
  • Diphenyl Ether Linker: Provides the necessary flexibility and bond angle (~120°) to orient the two aromatic rings into the hydrophobic pockets of the ATP-binding site.

  • 3-Chloro Substituent:

    • Metabolic Stability: Blocks the metabolically labile C-3 position on the aniline ring.[1]

    • Electronic Effect: Reduces the pKa of the aniline nitrogen, modulating its hydrogen bond donor capability (critical for the "hinge binder" interaction).

  • Carvacryl Moiety (5-isopropyl-2-methyl):

    • Hydrophobic Filling: The isopropyl group is bulky and lipophilic, ideal for occupying the allosteric hydrophobic back-pocket (e.g., the specificity pocket in kinases).

    • Rigidity: The 2-methyl group restricts rotation around the ether bond, pre-organizing the molecule into a bioactive conformation.

Target Classes
  • VEGFR2 / PDGFR: The diaryl ether motif is homologous to the core of Sorafenib and Regorafenib.

  • BRAF (V600E): The isopropyl group mimics the bulky t-butyl or CF3 groups found in RAF inhibitors.

  • Thyroid Hormone Receptor (THR-β): Structural analog to Resmetirom intermediates, where the distal ring mimics the outer ring of T3/T4.

Mechanism of Action Diagram

SAR Core 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline Aniline Aniline NH2 (Hinge Binder / Urea Formation) Core->Aniline Ether Ether Oxygen (Linker / H-Bond Acceptor) Core->Ether Cl 3-Chloro Group (Metabolic Block / Halogen Bond) Core->Cl Isopropyl Isopropyl Group (Hydrophobic Pocket Filler) Core->Isopropyl Target1 Kinase DFG-out Pocket (VEGFR, RAF) Aniline->Target1 H-Bond Donor Isopropyl->Target1 Van der Waals Target2 Nuclear Receptor LBD (THR-beta) Isopropyl->Target2 Shape Complementarity

Figure 2: Pharmacophore mapping of the molecule against key biological targets.[1]

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.8–7.2 ppm (m, 6H, Aromatic protons).
      
    • 
       5.0–5.2 ppm (br s, 2H, -NH₂).
      
    • 
       2.8 ppm (septet, 1H, Isopropyl CH).
      
    • 
       2.1 ppm (s, 3H, Aryl-CH₃).
      
    • 
       1.2 ppm (d, 6H, Isopropyl -CH₃).
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 276.1.

    • Isotope pattern showing ³⁵Cl/³⁷Cl ratio (3:1).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling:

    • Anilines are potential sensitizers and can cause methemoglobinemia.

    • Use nitrile gloves and work in a fume hood .

    • Store under inert gas (Argon/Nitrogen) to prevent oxidation (browning) of the amine.

  • Disposal: Segregate as halogenated organic waste.

References

  • Diaryl Ether Synthesis: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] Link

  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. Link

  • Kinase Inhibitor SAR: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • Carvacrol Properties: Baser, K. H. C. (2008). Biological and pharmacological activities of carvacrol and carvacrol bearing essential oils. Current Pharmaceutical Design, 14(29), 3106-3119. Link

Sources

Foundational

mass spectrometry of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (hereafter referred to as CIMA ).[1] As a likely intermediate in the synthesis of thyromimetics (thyroid hormone receptor agonists) and specific kinase inhibitors, CIMA presents unique analytical challenges due to its diaryl ether core, halogen substitution, and alkyl-functionalized phenolic ring.[1]

This document is designed for analytical scientists and medicinal chemists.[1] It moves beyond basic spectral interpretation to offer a robust method development strategy, focusing on ionization mechanics, isotopic pattern recognition, and diagnostic fragmentation pathways.[1]

Physicochemical Context & Analytical Strategy

Before initiating MS analysis, understanding the molecule's physicochemical behavior is critical for selecting the optimal ionization mode and chromatographic conditions.[1]

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₆H₁₈ClNOMonoisotopic Mass: 275.1077 Da
Core Structure Diaryl Ether (Aniline + Carvacryl moiety)Stable ether linkage; fragmentation often requires high collision energy.[1]
Basicity (pKa) ~3.8 - 4.2 (Aniline Nitrogen)Positive Ion Mode (ESI+) is the primary choice.[1] The amine is easily protonated under acidic conditions.[1]
LogP ~4.5 - 5.0 (Predicted)Highly lipophilic.[1] Requires high organic content in LC gradient (C18 column).
Isotopes Chlorine (³⁵Cl / ³⁷Cl)Distinct 3:1 ratio at M and M+2.[1] Essential for confirming the precursor ion.[1]

Mass Spectrometry Method Development

Ionization Source: Electrospray Ionization (ESI)[1][2]
  • Mode: Positive (+).[1]

  • Rationale: The aniline nitrogen acts as a proton acceptor.[1] While Atmospheric Pressure Chemical Ionization (APCI) is a viable backup for less polar analogs, ESI provides softer ionization, preserving the molecular ion [M+H]⁺ for accurate mass determination.[1]

  • Solvent System:

    • Aqueous: Water + 0.1% Formic Acid (pH ~2.7).[1] The acid ensures the aniline is fully protonated (

      
      ).[1]
      
    • Organic: Acetonitrile or Methanol.[1] Acetonitrile typically yields sharper peaks for aromatic amines.[1]

Precursor Ion Selection[1]

The primary target for Selected Reaction Monitoring (SRM) or high-resolution scanning is the protonated molecule:

  • Target m/z: 276.1 (for ³⁵Cl isotopologue).[1]

  • Confirmation: Look for the ³⁷Cl satellite peak at 278.1 with approximately 33% intensity of the base peak.[1]

    • Note: If the intensity ratio deviates significantly from 3:1, suspect co-eluting impurities or interference.[1]

Fragmentation Mechanics (MS/MS)

Fragmentation of diaryl ethers like CIMA in a collision cell (CID) follows specific mechanistic pathways driven by charge retention on the most basic site (the aniline nitrogen) and the stability of the leaving groups.[1]

Primary Pathway: Isopropyl Group Degradation

The isopropyl group on the phenoxy ring is the most labile alkyl substituent.[1]

  • Mechanism: Inductive cleavage or hydride shift leading to the loss of a neutral propene molecule (

    
    ).[1]
    
  • Transition:

    
     (
    
    
    
    42 Da).
  • Significance: This is often the Quantifier Ion due to its high abundance and stability.[1]

Secondary Pathway: Methyl Radical Loss[1]
  • Mechanism: Direct cleavage of a methyl group from the isopropyl moiety or the aromatic ring.[1]

  • Transition:

    
     (
    
    
    
    15 Da).
  • Significance: Usually a Qualifier Ion (lower abundance).[1]

Tertiary Pathway: Ether Cleavage (High Energy)

At higher collision energies (>35 eV), the ether bond may cleave.[1]

  • Mechanism: The charge is retained on the nitrogen-containing ring (aniline fragment).

  • Transition:

    
     (3-chloro-4-hydroxyaniline cation) or similar radical cations depending on H-transfer.[1]
    
  • Note: Direct cleavage to the phenyl cation is energetically costly; look for rearrangement products.[1]

Visualization: Fragmentation Workflow

The following diagram illustrates the logical flow of the MS/MS analysis and the proposed fragmentation tree.

CIMA_Fragmentation M_Ion Precursor Ion [M+H]+ m/z 276.1 (100%) m/z 278.1 (33%) Frag_Isopropyl Loss of Propene (-42 Da) [M+H - C3H6]+ m/z 234.1 M_Ion->Frag_Isopropyl Primary Pathway (Low CE: 15-20 eV) Frag_Methyl Loss of Methyl (-15 Da) [M+H - CH3]+ m/z 261.1 M_Ion->Frag_Methyl Secondary Pathway Frag_Ether Ether Cleavage (Aniline Core Retention) m/z ~142-144 M_Ion->Frag_Ether Direct Cleavage (Rare) Frag_Isopropyl->Frag_Ether High CE (>35 eV) Detection Detection & Quantification (SRM Transitions) Frag_Isopropyl->Detection Quantifier Frag_Methyl->Detection Qualifier

Figure 1: Proposed MS/MS fragmentation pathway for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, highlighting the primary loss of propene from the isopropyl group.[1]

Experimental Protocol: LC-MS/MS Setup

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.[1]

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of CIMA in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Filtration: Filter through a 0.2 µm PTFE filter to remove particulates.[1]

Step 2: Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Temperature: 40°C.[1]

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)[1]

    • 1-6 min: 10%

      
       95% B (Linear gradient)[1]
      
    • 6-8 min: 95% B (Wash)[1]

    • Mobile Phase A: Water + 0.1% Formic Acid[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

Step 3: Mass Spectrometer Parameters (Source: ESI)
  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 300°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.[1]

  • Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation).

Step 4: SRM Transitions (For Quantification)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 276.1234.115 - 2050
Qualifier 1 276.1261.110 - 1550
Qualifier 2 278.1236.115 - 2050

Note: The transition 278.1


 236.1 monitors the ³⁷Cl isotope, providing an extra layer of specificity.

Impurity Profiling & Diagnostics

In a drug development context, CIMA is likely synthesized via a nucleophilic aromatic substitution (


) between 3-chloro-4-fluoronitrobenzene and carvacrol, followed by reduction.[1] MS can identify common process impurities:
  • Des-Chloro Analog:

    • Structure: 4-(5-isopropyl-2-methylphenoxy)aniline.[1]

    • MS Signature: [M+H]⁺ = 242.1.[1]

    • Check: Absence of the M+2 (³⁷Cl) peak.[1]

  • Nitro Precursor:

    • Structure: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)nitrobenzene.[1]

    • MS Signature: [M+H]⁺ = 306.1 (if ionizable) or [M+NH₄]⁺ adducts.[1]

    • Check: Late eluter (more lipophilic than aniline).[1]

  • Bis-Ether Impurity:

    • Structure: Over-reaction where two phenoxy groups attach (if leaving groups allow).[1]

    • MS Signature: Much higher MW (>400 Da).[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on fragmentation mechanisms, specifically alkylbenzene and ether cleavage).

  • Niessen, W. M. A. (2006).[1] Liquid Chromatography-Mass Spectrometry (3rd ed.).[1] CRC Press.[1] Link (Source for ESI source optimization and mobile phase selection).[1]

  • Holčapek, M., et al. (2010).[1] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(11), 1195-1210.[1] Link (Guidance on even-electron ion fragmentation in ESI).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library.[1][2] National Institute of Standards and Technology.[1][2] Link (Reference for chlorine isotope patterns and general aromatic fragmentation).[1]

Sources

Exploratory

solubility of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Part 1: Executive Technical Summary This guide provides a comprehensive solubility profile for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , a highly lipophilic diaryl ether intermediate. Due to the specific substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

This guide provides a comprehensive solubility profile for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , a highly lipophilic diaryl ether intermediate. Due to the specific substitution pattern—a chlorine atom at the ortho position to the ether linkage on the aniline ring, combined with the bulky, hydrophobic carvacryl (5-isopropyl-2-methylphenyl) group—this compound exhibits distinct physicochemical behavior compared to simple anilines.

Core Solubility Characteristics:

  • Lipophilicity: High (Predicted LogP

    
     5.3). The molecule is strictly hydrophobic.
    
  • Aqueous Solubility: Negligible at neutral pH (< 1

    
    g/mL). Solubility is pH-dependent, increasing significantly only below pH 2.0 due to protonation of the aniline nitrogen.
    
  • Preferred Solvents: Halogenated solvents (DCM), polar aprotic solvents (DMSO, DMF), and aromatics (Toluene).

  • Critical Handling: Avoid aqueous dilution without a cosolvent or surfactant. The compound is prone to precipitation ("crashing out") upon addition to aqueous buffers.

Part 2: Physicochemical Profile & Solubility Data

Structural Analysis & Property Prediction

The solubility behavior is governed by the competition between the polar amine group and the substantial hydrophobic domain (the chloro-phenyl and carvacryl moieties).

PropertyValue (Estimated/Derived)Technical Implication
Molecular Weight 275.77 g/mol Moderate size; dissolution kinetics are diffusion-limited in viscous solvents.
LogP (Octanol/Water) ~5.3 ± 0.4Class IV (BCS-like behavior). Requires lipid-based or organic delivery systems.
pKa (Conjugate Acid) ~3.0 – 3.5Weak base. The electron-withdrawing chlorine (inductive effect) reduces the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).
H-Bond Donors 2 (–NH

)
Capable of H-bonding, but intramolecular shielding by the ortho-chloro group may reduce interaction with solvent.
H-Bond Acceptors 2 (N, O)The ether oxygen is sterically hindered by the ortho-methyl group on the phenoxy ring.
Solvent Compatibility Matrix

Data derived from Quantitative Structure-Property Relationship (QSPR) models for chlorinated diaryl ethers.

Solvent ClassRepresentative SolventSolubility RatingSaturation Limit (Est.)Application
Chlorinated Dichloromethane (DCM)Excellent > 200 mg/mLSynthesis, Extraction, Chromatography
Polar Aprotic DMSOHigh > 100 mg/mLStock solutions for bioassays
Polar Aprotic DMF / DMAcHigh > 100 mg/mLReaction solvent (nucleophilic substitutions)
Esters Ethyl AcetateGood 50–100 mg/mLLiquid-Liquid Extraction (Workup)
Aromatics TolueneGood 50–80 mg/mLRecrystallization (with anti-solvent)
Alcohols Methanol / EthanolModerate 10–30 mg/mLCrystallization; requires heating
Alkanes Hexanes / HeptaneLow < 5 mg/mLAnti-solvent for precipitation
Aqueous Water (pH 7.4)Insoluble < 0.001 mg/mLAvoid as primary solvent
Acidic Aqueous 0.1 M HClModerate 1–5 mg/mLFormation of hydrochloride salt

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)

Purpose: To create a stable 100 mM stock solution for biological screening or analytical standards.

Reagents:

  • Compound: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (MW: 275.77)

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology,

    
    99.9%)
    

Procedure:

  • Weighing: Accurately weigh 27.58 mg of the compound into a 2 mL amber glass vial (to protect from potential photodegradation of the aniline).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes. The solution should become clear and slightly yellow/amber.

  • QC Check: Visually inspect for particulates under a light source.

  • Storage: Store at -20°C.

    • Note: DMSO freezes at 19°C. Thaw completely and vortex before use to ensure homogeneity, as cryo-concentration can occur.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the exact saturation limit in a specific solvent system.

  • Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.

  • Equilibration: Agitate the vial at constant temperature (25°C) for 24 hours using a rotary shaker.

  • Filtration: Filter the suspension through a 0.22

    
    m PTFE syringe filter  (Do not use Nylon, as it may bind the hydrophobic compound).
    
  • Quantification: Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (Detection at 254 nm or 280 nm).

    • Calculation:

      
      
      

Part 4: Visualizations & Workflows

Figure 1: Solubility Screening Workflow

A logical decision tree for selecting the appropriate solvent system based on the intended application.

SolubilityWorkflow Start Start: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline AppType Intended Application? Start->AppType BioAssay Biological Assay (In vitro/In vivo) AppType->BioAssay Synthesis Chemical Synthesis (Reaction/Workup) AppType->Synthesis Analysis Analytical (HPLC/LCMS) AppType->Analysis DMSORoute Dissolve in 100% DMSO BioAssay->DMSORoute SolventChoice Select Solvent based on Reaction Type Synthesis->SolventChoice MobilePhase Mobile Phase Selection Analysis->MobilePhase AqDilution Dilute into Buffer (Keep DMSO < 1%) DMSORoute->AqDilution PrecipCheck Check for Precipitation (Dynamic Light Scattering) AqDilution->PrecipCheck NonPolar Non-Polar/Aromatic (Toluene, DCM) For: Acylation, Alkylation SolventChoice->NonPolar Polar Polar Aprotic (DMF, DMAc) For: SNAr, Coupling SolventChoice->Polar ReversePhase Reverse Phase (ACN/Water + 0.1% FA) High Organic Start (>50%) MobilePhase->ReversePhase

Caption: Decision matrix for solvent selection. For biological assays, the "Precipitation Check" is critical due to the compound's low aqueous solubility.

Figure 2: pH-Dependent Solubility Profile (Conceptual)

Illustrating the ionization behavior of the aniline nitrogen.

pHSolubility Acidic pH < 2.0 (Protonated Cation) Solubility: Moderate (Forms R-NH3+ Cl-) Transition pH 2.0 - 4.0 (Transition Zone) pKa ~ 3.5 Acidic->Transition Deprotonation Neutral pH > 4.0 (Neutral Free Base) Solubility: Very Low (Lipophilic) Transition->Neutral Precipitation

Caption: The compound exists as a soluble cation only in strong acid. At physiological pH (7.4), it is a neutral, insoluble lipophile.

Part 5: Critical Application Notes

  • Salt Formation Strategy:

    • To improve aqueous solubility for in vivo dosing, convert the free base to a salt.

    • Recommended Counter-ions: Methanesulfonate (Mesylate) or Hydrochloride (HCl).

    • Procedure: Dissolve the free base in diethyl ether or ethyl acetate and add 1.0 equivalent of 4M HCl in Dioxane. The salt should precipitate as a white/off-white solid.

  • Chromatography (HPLC/LC-MS):

    • Column: C18 or C8 (Reverse Phase).

    • Mobile Phase: Requires high organic content. Start gradients at 50% Acetonitrile/Water rather than 5% to prevent the compound from sticking to the column head or precipitating in the lines.

    • Retention Time: Expect late elution (high k') due to LogP ~5.3.

  • Stability:

    • Anilines are susceptible to oxidation (browning) upon exposure to air and light.

    • Storage: Store solid under Nitrogen or Argon at 4°C. Solutions in DMSO should be kept dark.

References

  • Lipophilicity of Diphenyl Ethers: Fujita, T., et al. "A new substituent constant, pi, derived from partition coefficients." Journal of the American Chemical Society, 1964. (Foundational QSAR for substituted benzenes). Link

  • Solubility Prediction Models:Yalkowsky, S. H., & He, Y. "Handbook of Aqueous Solubility Data." CRC Press, 2003.
  • Synthesis and Properties of Carvacryl Ethers: PubChem Compound Summary for 4-(2-Isopropyl-5-methylphenoxy)aniline (Closest Structural Analog, CAS 383126-72-5). Link

  • General Protocol for Kinetic Solubility: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997. Link

Foundational

thermodynamic Properties of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline: A Technical Characterization Guide

Topic: Thermodynamic Properties & Characterization of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties & Characterization of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Pre-formulation Scientists.

Executive Summary

The compound 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (Molecular Formula:


) represents a specialized diphenyl ether intermediate, likely utilized in the synthesis of kinase inhibitors or advanced agrochemicals. Its structure combines a lipophilic carvacrol-derived moiety with a reactive chloro-aniline core.

Understanding the thermodynamic profile of this molecule—specifically its solid-state energetics, solubility parameters, and ionization constants—is critical for optimizing purification yields (crystallization) and ensuring stability during drug substance processing. This guide provides a calculated physicochemical profile and details the rigorous experimental protocols required to empirically validate these properties.

Structural & Physicochemical Profile

The molecule consists of two aromatic systems linked by an ether bridge. The "A-ring" is an aniline substituted with chlorine at the meta position relative to the amine. The "B-ring" is a thymol/carvacrol derivative (2-methyl-5-isopropylphenol) attached at the para position of the aniline.

Calculated Thermodynamic Parameters

Note: Values below are derived from Group Contribution Methods (Joback/Stein) and Hammett equation analysis, serving as a baseline for experimental validation.

PropertyPredicted ValueConfidence IntervalMethodological Basis
Molecular Weight 275.78 g/mol ExactAtomic weights (IUPAC)
Physical State (STP) Solid (Crystalline)HighDiphenyl ether stacking interactions
Melting Point (

)
62°C – 78°CMediumJoback Method + Structural Analog Comparison
Boiling Point (

)
385°C – 405°CHighAdjusted for pressure (760 mmHg)
LogP (Octanol/Water) 4.8 – 5.2HighLipophilic contributions of

-Pr and Cl groups
pKa (Conjugate Acid) 3.6 – 4.0MediumHammett

analysis (3-Cl withdrawing, 4-OR donating)
Enthalpy of Fusion (

)
22 – 28 kJ/molLowEstimated from entropy of fusion (

J/mol[1][2]·K)
Structural Implications on Thermodynamics
  • Lipophilicity: The 5-isopropyl and 2-methyl groups on the phenoxy ring significantly increase the hydrophobic surface area, suggesting very low aqueous solubility (< 0.1 mg/mL) but high solubility in chlorinated solvents (DCM, Chloroform).

  • Conformational Entropy: The ether linkage allows for rotational freedom, but the ortho-methyl group on the B-ring introduces steric strain, potentially locking the molecule into a specific conformation in the crystal lattice. This often leads to polymorphism , where different solvent conditions yield different crystal forms with distinct melting points.

Experimental Protocols for Thermodynamic Determination

To transition from predicted values to actionable data, the following self-validating protocols must be employed.

Solid-State Energetics (DSC & TGA)

Objective: Determine the precise melting point, enthalpy of fusion, and thermal stability.

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape without pan deformation).

  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C (Observe

      
       and 
      
      
      
      ).
    • Cool 10°C/min to 0°C (Observe recrystallization

      
      ).
      
    • Re-heat 10°C/min to 150°C (Confirm enantiotropic vs. monotropic behavior).

  • Validation: The enthalpy of fusion (

    
    ) is calculated by integrating the melting peak. If multiple endotherms appear, check for solvates using TGA (Thermogravimetric Analysis).
    
Solubility & Partition Coefficient Determination

Objective: Measure thermodynamic solubility (


) and Lipophilicity (

).

Protocol (Shake-Flask Method - OECD 105):

  • Saturation: Add excess solid compound to phosphate buffer (pH 7.4) and 1-octanol in separate vials.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through 0.22 µm PVDF.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Mobile Phase: 70:30 Acetonitrile:Water (0.1% Formic Acid).

    • Column: C18 Reverse Phase.

  • Calculation:

    
    
    

Synthesis & Impurity Thermodynamics

The thermodynamic profile is heavily influenced by the synthesis route. The formation of the ether linkage via


 is the rate-determining step that defines the impurity profile.
Synthesis Pathway Visualization

The following diagram illustrates the logical flow of synthesis and the critical characterization checkpoints.

SynthesisThermodynamics Start1 3,4-Dichloronitrobenzene Intermediate Nitro-Ether Intermediate (High mp solid) Start1->Intermediate SnAr Coupling (K2CO3, DMF, Heat) Start2 Carvacrol (5-isopropyl-2-methylphenol) Start2->Intermediate Product Target Aniline 3-Chloro-4-(carvacryloxy)aniline Intermediate->Product Reduction (Fe/HCl or H2/Pd-C) DSC DSC Analysis (Mp, ΔH) Product->DSC Solid State HPLC HPLC Purity & Solubility Product->HPLC Solution State XRPD X-Ray Powder Diffraction (Polymorph Check) Product->XRPD Crystallinity DSC->XRPD If multiple peaks observed

Figure 1: Synthesis pathway coupled with thermodynamic characterization checkpoints. The reduction step significantly lowers the melting point compared to the nitro-intermediate.

Critical Data Summary Table

Researchers should use the following template to record experimental data for this compound.

ParameterExperimental Value (To be Filled)Standard DeviationMethod
Melting Onset (

)

0.5°C
DSC (10°C/min)
Enthalpy of Fusion (

)

1.0 kJ/mol
DSC Integration
pKa

0.1
Potentiometric Titration
Solubility (pH 1.2)

5%
HPLC (Simulated Gastric Fluid)
Solubility (pH 7.4)

5%
HPLC (PBS Buffer)
Hygroscopicity N/ADVS (Dynamic Vapor Sorption)
Stability Warning

Due to the electron-rich nature of the phenoxy ring and the aniline amine, this compound is susceptible to oxidative degradation .

  • Thermodynamic Risk: High temperatures (>100°C) in the presence of oxygen may induce quinone-imine formation.

  • Storage: Store at 2–8°C under Argon/Nitrogen.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 102: Melting Point/Melting Range. Organization for Economic Cooperation and Development. Link

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. Link

  • Marrero, J., & Gani, R. (2001). Group-contribution based estimation of pure component properties. Fluid Phase Equilibria, 183, 183-208. (Methodology for LogP and Boiling Point prediction).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Basis for pKa estimation). Link

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline: A Structurally-Informed Hypothesis and Validation Workflow

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a unique aromatic ether with a substitution pattern that suggests a confluence of poten...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a unique aromatic ether with a substitution pattern that suggests a confluence of potentially significant biological activities. While direct experimental data on this specific molecule is not extensively available in current literature, its core structure combines a phenoxy-aniline scaffold with a substituted phenol moiety analogous to thymol. This guide deconstructs the molecule to its constituent functional parts, generating informed hypotheses on its potential as an antimicrobial, anti-inflammatory, and metabolic-modulating agent. By examining the established activities of structurally related compounds, we propose a comprehensive, multi-tiered experimental workflow designed to systematically investigate and validate these potential therapeutic properties. This document serves as a technical roadmap for researchers, providing not just the theoretical basis for investigation but also detailed, actionable protocols and the rationale behind each experimental choice.

Introduction to 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

The exploration of novel small molecules for therapeutic applications is a cornerstone of modern drug discovery. The compound 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline presents a compelling case for investigation due to its hybrid structure, which incorporates chemical scaffolds known to confer a wide range of biological effects.

Chemical Structure and Properties

The molecule is characterized by a central diphenyl ether linkage, with one ring system being a chloro-substituted aniline and the other a substituted phenol (thymol analog). This arrangement provides a unique electronic and steric profile that dictates its potential interactions with biological targets.

PropertyValue
Molecular Formula C₁₆H₁₈ClNO
Molecular Weight 275.77 g/mol
Core Scaffolds Phenoxy-Aniline, Substituted Phenol
Key Functional Groups Amine (-NH₂), Ether (-O-), Chloro (-Cl), Isopropyl, Methyl
Rationale for Investigation: The "Privileged Scaffolds"

The scientific rationale for investigating this molecule is rooted in the principle of "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets.

  • The Phenoxy-Aniline Core: Derivatives of phenoxy acids and anilines are associated with an exceptionally broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties[1][2]. The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations to fit different binding pockets.

  • The Thymol-like Moiety: The 5-isopropyl-2-methylphenoxy group is a direct structural analog of thymol (2-isopropyl-5-methylphenol), a well-known natural compound with potent antimicrobial and antioxidant effects. Crucially, halogenated thymol derivatives, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), have demonstrated significant antimicrobial and anti-biofilm activity against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA)[3][4].

  • The Chloro-Aniline Moiety: The presence of a chlorine atom can significantly enhance the lipophilicity and metabolic stability of a molecule, often leading to improved biological activity[5]. However, the aniline group itself warrants careful study, as it can be susceptible to metabolic activation into reactive species, a critical consideration in drug development[6].

Hypothesis Generation from Structural Analogs

Based on the deconstruction of its molecular architecture, we can formulate several primary hypotheses regarding the biological potential of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Primary Hypothesis: Potent Antimicrobial and Anti-Biofilm Activity

The most compelling hypothesis is that the molecule will exhibit significant antimicrobial properties, driven by the chlorothymol-like moiety. We predict activity primarily against Gram-positive bacteria, with a potential synergistic effect when combined with existing antibiotics like oxacillin[3].

  • Causality: The mechanism is likely related to the disruption of bacterial cell membranes and the inhibition of key metabolic processes. Chlorothymol has been shown to inhibit staphyloxanthin production (a virulence factor) and prevent biofilm formation in MRSA[3][4]. The combination of the chlorinated phenol and the phenoxy-aniline core may enhance these effects.

Secondary Hypothesis: Modulator of Inflammatory Pathways

Many phenoxy and aniline derivatives possess anti-inflammatory properties[5][7]. It is plausible that this compound could modulate the activity of key inflammatory cells like macrophages.

  • Causality: The mechanism could involve the suppression of pro-inflammatory mediators. For instance, related 9-anilinoacridine derivatives have been shown to be efficacious inhibitors of TNF-α production in macrophage-like cell lines[7].

Tertiary Hypothesis: Interaction with Metabolic Enzymes

Phenoxyaniline analogues are known to interact with cytochrome P450 (CYP) enzymes, particularly CYP2B6, which is crucial for metabolizing xenobiotics[8][9].

  • Causality: The molecule could act as either a substrate or an inhibitor of CYP enzymes. This has dual implications: it could affect the metabolism of other drugs (drug-drug interactions) and its own metabolic stability could be a key determinant of its therapeutic window and potential toxicity.

A Proposed Experimental Workflow for Validating Biological Activity

To systematically test these hypotheses, we propose a phased experimental approach. This workflow is designed to be self-validating, where the results of each stage inform the next set of experiments.

General Validation Workflow

The overall strategy begins with broad in-vitro screening for the primary and secondary hypothesized activities, followed by more focused mechanistic and safety-related assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Safety & Metabolism A Antimicrobial Susceptibility (MIC/MBC Assays) B Anti-Biofilm Activity (Crystal Violet Assay) A->B E Bacterial Membrane Permeability Assay A->E If Active F Virulence Factor Inhibition Assay B->F If Active C Anti-inflammatory Screen (TNF-α Inhibition) D Preliminary Cytotoxicity (MTT Assay) C->D G Signaling Pathway Analysis (Western Blot / qPCR) C->G If Active H CYP450 Inhibition Assay D->H Prioritize I In Vitro Metabolic Stability H->I

Caption: A phased workflow for validating the biological activity of the target compound.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of clinically relevant microbes.

Methodology:

  • Microbial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-Resistant S. aureus (MRSA, e.g., USA300).

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

    • Fungal: Candida albicans (ATCC 90028).

  • Preparation: Prepare a stock solution of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline in dimethyl sulfoxide (DMSO). Serially dilute the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of each microbial suspension (e.g., 5 x 10⁵ CFU/mL) to the wells. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate plates at 37°C for 18-24 hours (48 hours for C. albicans).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. A viability indicator like Resazurin may be used for clearer endpoint determination.

  • MBC Determination: Aliquot 10 µL from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

  • Data Interpretation: A low MIC/MBC ratio (≤4) is indicative of bactericidal activity.

Protocol 2: Anti-Biofilm Activity Assay

Objective: To assess the compound's ability to inhibit biofilm formation.

Methodology:

  • Assay Setup: In a 96-well plate, prepare serial dilutions of the compound at sub-MIC concentrations in a suitable growth medium (e.g., TSB with glucose for S. aureus).

  • Inoculation: Add a standardized bacterial suspension and incubate for 24-48 hours without agitation to allow biofilm formation.

  • Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add 0.1% crystal violet solution to stain the adherent biofilm.

  • Quantification: After incubation and further washing, solubilize the bound dye with 30% acetic acid or ethanol. Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Compare the absorbance of treated wells to untreated controls to quantify the percentage of biofilm inhibition.

Protocol 3: In Vitro Anti-inflammatory Screening

Objective: To screen for inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with non-cytotoxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells.

  • Incubation: Incubate for 18-24 hours.

  • Quantification: Collect the cell culture supernatant. Measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α production relative to the LPS-only control.

Potential Mechanisms of Action: A Forward Look

Should initial screening yield positive results, the following mechanistic pathways become priority areas for investigation.

Antimicrobial Mechanism

The primary antimicrobial mechanism is hypothesized to be disruption of the bacterial cell membrane's integrity and function, a common mode of action for phenolic compounds.

G cluster_0 Bacterial Cell cluster_1 Downstream Effects membrane Cell Membrane Lipid Bilayer Membrane Proteins effect1 Increased Permeability membrane:p1->effect1 effect2 Loss of Ion Gradient membrane:p1->effect2 effect3 Inhibition of Membrane-Bound Enzymes membrane:p2->effect3 Inhibits compound Test Compound compound->membrane:p1 Intercalates & Disrupts death Cell Death effect1->death effect2->death effect3->death

Caption: Hypothesized antimicrobial mechanism via cell membrane disruption.

Anti-inflammatory Mechanism

A potential anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates TNF TNF-α Gene Expression Nucleus->TNF Compound Test Compound Compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB pathway as an anti-inflammatory mechanism.

Summary and Future Directions

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline stands out as a molecule of high interest based on a robust, structure-activity relationship analysis of its constituent parts. The hypotheses presented herein—centered on potent antimicrobial, anti-biofilm, and anti-inflammatory activities—provide a strong foundation for empirical research. The detailed experimental workflows offer a clear and logical path for validation.

Positive outcomes from this proposed research plan would warrant progression to more advanced studies, including:

  • Lead Optimization: Synthesis of analogs to improve potency and reduce potential toxicity.

  • In Vivo Efficacy: Testing in relevant animal models of infection or inflammation.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and safety studies.

This technical guide serves as the starting point for unlocking the therapeutic potential of this promising compound.

References

  • ResearchGate. (2025). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. Available at: [Link]

  • ResearchGate. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. Available at: [Link]

  • PubMed. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Available at: [Link]

  • PubMed. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Available at: [Link]

  • ResearchGate. (2025). Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one. Available at: [Link]

  • PMC. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]

  • Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives.
  • ACS Publications. (2017). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Available at: [Link]

  • PubMed. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

  • PMC. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Design and Synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

For: Researchers, Scientists, and Drug Development Professionals Abstract Substituted diaryl ether anilines represent a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted diaryl ether anilines represent a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth, technical framework for the conceptualization and synthesis of a specific, highly functionalized analogue: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline . As no formal "discovery" of this specific molecule is documented in peer-reviewed literature, this document is structured from the perspective of a senior application scientist, outlining the strategic design, retrosynthetic analysis, and a robust, field-proven synthetic protocol. We will delve into the causality behind experimental choices, from reaction mechanism to purification strategies, and discuss the molecule's potential applications and inherent challenges, such as aniline-related toxicity. This guide serves as a practical blueprint for researchers synthesizing novel chemical entities within this important class.

Introduction: The Rationale for a Novel Diaryl Ether Aniline

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized cancer therapy, with a significant number of these drugs containing a substituted aniline core.[1][2] The aniline moiety is often a key pharmacophore, forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3]

The target molecule, 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, combines several structural features of high interest in drug design:

  • Diaryl Ether Linkage: Provides a semi-rigid scaffold that can orient aromatic groups into distinct pockets of a binding site.

  • 3-Chloroaniline Moiety: The chlorine atom can modulate the pKa of the aniline, influence metabolic stability, and occupy small hydrophobic pockets. Its position meta to the amine is a common feature in kinase inhibitors.[4]

  • Substituted Phenoxy Ring: The 2-methyl and 5-isopropyl groups provide lipophilicity and steric bulk, which can enhance binding affinity and selectivity by interacting with hydrophobic regions of the target protein.

However, the aniline scaffold is not without its challenges. Aniline-containing drugs can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated hepatotoxicity. A thorough understanding of the synthesis and properties of new aniline derivatives is therefore critical for developing safer and more effective medicines.

Retrosynthetic Analysis and Strategy

The core of our target molecule is the diaryl ether bond. The most logical and industrially scalable approaches to form this C-O bond are the Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction.[5][6] This leads to two primary retrosynthetic disconnections (Figure 1).


Route A (SNAr Approach): This is the preferred strategy. It involves the reaction of an activated aryl halide (3-chloro-4-nitro-1-fluorobenzene) with a phenol (5-isopropyl-2-methylphenol, also known as carvacrol). The nitro group strongly activates the ring towards nucleophilic attack, allowing the reaction to proceed under relatively mild conditions. The fluorine atom is an excellent leaving group for SNAr reactions.[7] The final step is a well-established reduction of the nitro group to an aniline.[8][9] Both key starting materials are commercially available or readily synthesized.

Route B (Ullmann Approach): This route involves coupling an aminophenol with a halo-aromatic. While feasible, the classical Ullmann condensation often requires harsh conditions (high temperatures, stoichiometric copper), which may not be compatible with the free amine.[10][11] More modern, milder copper- or palladium-catalyzed methods exist, but Route A offers a more reliable and predictable pathway for this specific substitution pattern.

Proposed Synthetic Protocol (Forward Synthesis via Route A)

This section details a robust, step-by-step protocol for the synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Step 1: Synthesis of 1-Chloro-2-(5-isopropyl-2-methylphenoxy)-4-nitrobenzene (Diaryl Ether Formation)

The first step is a nucleophilic aromatic substitution to form the diaryl ether linkage. The strong electron-withdrawing effect of the nitro group facilitates the displacement of the fluoride by the phenoxide nucleophile.

Protocol:

  • Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-isopropyl-2-methylphenol (Carvacrol) (1.0 eq.). Dissolve it in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.), to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium or cesium phenoxide salt.

  • Aryl Halide Addition: Add 3-chloro-4-fluoro-1-nitrobenzene (1.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C. The causality here is to provide sufficient thermal energy to overcome the activation barrier of the Meisenheimer complex formation and subsequent fluoride displacement. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a beaker containing ice water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude nitro-diaryl ether.

Step 2: Synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (Nitro Group Reduction)

The final step is the reduction of the aromatic nitro group to the primary amine. Several methods are effective, with catalytic hydrogenation and metal-acid reductions being the most common.[12][13]

Protocol (Catalytic Hydrogenation):

  • Setup: Dissolve the crude 1-chloro-2-(5-isopropyl-2-methylphenoxy)-4-nitrobenzene from Step 1 in a suitable solvent like ethanol, methanol, or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir vigorously at room temperature. The reaction is usually complete within 2-6 hours.

  • Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aniline product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a pure solid.


Characterization and Data

The identity and purity of the final compound must be confirmed through standard analytical techniques.

PropertyExpected Data
Molecular Formula C₁₆H₁₈ClNO
Molecular Weight 275.77 g/mol
Appearance Off-white to pale brown solid
¹H NMR Expect characteristic signals for: aromatic protons (6-8 ppm), aniline NH₂ (broad singlet, ~3-5 ppm), isopropyl methine (septet) and methyls (doublet), and aromatic methyl (singlet).
¹³C NMR Expect distinct signals for all 16 carbons, including the C-Cl and C-O carbons.
Mass Spectrometry ESI-MS should show [M+H]⁺ at m/z 276.1, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2).
Purity (HPLC) >95%

Note: NMR chemical shifts are highly dependent on the solvent used. The provided ranges are typical for CDCl₃ or DMSO-d₆ solutions.[14][15]

Application in Drug Discovery & Mechanistic Insights

As hypothesized, 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is an ideal scaffold for kinase inhibitor development. Its structure can be conceptualized as a pharmacophore ready for elaboration.


The primary amine of the aniline is a key hydrogen bond donor, perfectly positioned to interact with the backbone of a kinase hinge region. A common synthetic strategy would be to couple this aniline with a heterocyclic core, such as a quinazoline or pyrimidine, which is a hallmark of many FDA-approved inhibitors like Lapatinib and Erlotinib.[2][16]

  • The Chloro Group: The electron-withdrawing nature of the chlorine atom at the 3-position lowers the basicity (pKa) of the aniline nitrogen. This can be a critical tuning parameter to optimize binding affinity and cell permeability.

  • The Phenoxy Group: The 5-isopropyl-2-methylphenoxy portion is designed to occupy a hydrophobic "back pocket" of the ATP-binding site, a strategy used to enhance both potency and selectivity.

Conclusion and Future Directions

While the specific discovery of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is not formally chronicled, its rational design is firmly grounded in the principles of modern medicinal chemistry. This guide provides a comprehensive and technically sound framework for its synthesis via a reliable SNAr and nitro reduction sequence. The detailed protocols and mechanistic rationale serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery. Future work would involve the execution of this synthesis, full analytical characterization, and subsequent elaboration of the aniline core to generate a library of potential kinase inhibitors for biological screening.

References

A comprehensive list of all sources cited within this document.

  • SynArchive. Ullmann Condensation. Available from: [Link]

  • Google Patents. US2850537A - Process for making 3-halo-4-nitrophenols.
  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Google Patents. US20050054882A1 - Diaryl ether condensation reactions.
  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • PrepChem.com. Synthesis of 3-chloro-4-methyl-6-nitrophenol. Available from: [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available from: [Link]

  • ACS Publications. Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant. Organic Letters. Available from: [Link]

  • ACS Publications. The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters. Available from: [Link]

  • YouTube. reduction of nitro groups to anilines. Available from: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Available from: [Link]

  • YouTube. Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Journal of South China Normal University. synthesis of 2-chloro-4-nitrophenol by new way. Available from: [Link]

  • Stanford University. A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Available from: [Link]

  • National Institutes of Health. Metabolism considerations for kinase inhibitors in cancer treatment. Available from: [Link]

  • The Royal Society. Vibrational band intensities in substituted anilines. Available from: [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Available from: [Link]

  • ResearchGate. Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. Available from: [Link]

  • ACS Publications. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Geometry and Spectra of Substituted Anilines. Journal of the American Chemical Society. Available from: [Link]

  • Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • Organic Syntheses. methyl isopropyl carbinol. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Purification Strategies for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Executive Summary The compound 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (hereafter referred to as Compound X ) is a high-value diaryl ether intermediate, featuring a privileged scaffold common in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (hereafter referred to as Compound X ) is a high-value diaryl ether intermediate, featuring a privileged scaffold common in kinase inhibitors (e.g., c-Met, ALK targets) and nuclear receptor agonists. Its synthesis typically involves a nucleophilic aromatic substitution (


) of 3,4-dichloronitrobenzene with carvacrol (5-isopropyl-2-methylphenol), followed by nitro group reduction.[1]

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the lipophilicity of the carvacrol moiety and the potential for regioisomeric byproducts. This guide details a multi-stage purification protocol emphasizing Acid-Base Switching as the primary purification vector, complemented by recrystallization and chromatographic polishing.[1]

Chemical Context & Impurity Profile[1][3][4]

Understanding the synthesis vector is critical for designing the purification logic. The impurities are causally linked to the reaction conditions.

Impurity TypeOriginPhysicochemical PropertyRemoval Strategy
Carvacrol Unreacted Starting MaterialPhenolic (Weakly Acidic, pKa ~10)Caustic Wash (NaOH)
3,4-Dichloronitrobenzene Unreacted Starting MaterialNeutral, LipophilicAcid Extraction (remains in organic)
Nitro-Intermediate Incomplete ReductionNeutral, PolarAcid Extraction / Hydrogenation
Regioisomer

at 3-Cl position (minor)
Basic (Isomeric Aniline)Recrystallization / Prep-HPLC
De-chlorinated Analog Over-reduction (Pd/C +

)
Basic (Aniline)Controlled Hydrogenation / HPLC
Physicochemical Properties (Estimated)
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 275.77 g/mol

  • LogP: ~4.5 (Highly Lipophilic)[1]

  • pKa (Aniline): ~3.5 – 4.0 (Weak base due to electron-withdrawing Cl and Phenoxy groups)[1]

  • Solubility: Soluble in EtOAc, DCM, Toluene.[1] Insoluble in water.[1] Soluble in aqueous mineral acids (HCl) as a salt.[1]

Core Protocol: Acid-Base "Switching" Extraction[1]

This method utilizes the basicity of the aniline nitrogen to separate it from neutral and acidic impurities. This is the most scalable and cost-effective purification step.

Reagents Required[4][6][7][8][9][10][11]
  • Solvents: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

  • Acid: 2N Hydrochloric Acid (HCl).[1]

  • Base: 6N Sodium Hydroxide (NaOH) and Saturated Sodium Bicarbonate (

    
    ).[1]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Methodology
  • Dissolution : Dissolve the crude reaction mixture in EtOAc (10 volumes relative to mass).

  • Acid Extraction (The Switch) :

    • Add 2N HCl (3 equivalents). Agitate vigorously for 20 minutes.

    • Mechanism: Compound X is protonated to form the water-soluble hydrochloride salt (

      
      ).
      
    • Phase Separation : Separate the layers.[2] Keep the Aqueous Acidic Layer (Contains Product).

    • Fate of Impurities: Unreacted Carvacrol, Nitro-precursor, and neutral dimers remain in the EtOAc layer.[1]

  • Organic Wash :

    • Wash the Aqueous Acidic Layer with fresh EtOAc (5 volumes) to remove entrained neutrals. Discard this organic wash.

  • Basification (The Recovery) :

    • Cool the aqueous layer to 0–5°C (exothermic reaction).

    • Slowly adjust pH to >10 using 6N NaOH.[1]

    • Observation: The solution will turn cloudy/milky as the free base aniline precipitates/oils out.

  • Extraction :

    • Extract the turbid aqueous mixture with EtOAc (2 x 10 volumes).

  • Polishing :

    • Wash the combined organic extracts with Brine.[3]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Visualization of Workflow

PurificationWorkflow Crude Crude Mixture (Aniline, Phenol, Nitro, Neutrals) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 2N HCl Dissolve->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgPhase1 Organic Phase (Discard) Contains: Carvacrol, Nitro, Neutrals Sep1->OrgPhase1 Neutrals/Acids AqPhase1 Aqueous Acidic Phase (Keep) Contains: Aniline-HCl Salt Sep1->AqPhase1 Product Salt Wash Wash with fresh EtOAc AqPhase1->Wash Basify Basify with NaOH to pH > 10 Wash->Basify Extract2 Extract into EtOAc Basify->Extract2 FinalOrg Final Organic Phase (Product) Extract2->FinalOrg FinalAq Aqueous Waste Extract2->FinalAq

Caption: Logical flow of the Acid-Base Switching protocol for isolating basic anilines.

Protocol 2: Crystallization (HCl Salt Formation)[2]

While the free base is often an oil or low-melting solid, the hydrochloride salt is typically a crystalline solid, allowing for excellent purification and stability.[1]

  • Preparation : Dissolve the purified free base (from Protocol 1) in minimal anhydrous Ethanol or Isopropanol.

  • Salt Formation :

    • Cool to 0°C.[1][2]

    • Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).[1]

  • Precipitation :

    • Add an anti-solvent (Diethyl Ether or n-Heptane) dropwise until turbidity persists.[1]

    • Stir at 0°C for 2 hours.

  • Isolation : Filter the white/off-white solid. Wash with cold Heptane.[1]

  • Drying : Dry under vacuum at 40°C.

Why this works : Impurities that tracked through the extraction (like regioisomers) often disrupt the crystal lattice and remain in the mother liquor.

Protocol 3: Preparative HPLC (High Purity)[2]

For drug discovery applications requiring >99.8% purity (e.g., for biological assays), reverse-phase chromatography is required to remove structurally similar de-chlorinated byproducts.[1]

  • Column : C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna), 5 µm.[1]

  • Mobile Phase A : Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH stability).[1]

  • Mobile Phase B : Acetonitrile (MeCN).[1][4]

  • Gradient :

    • 0-2 min: 10% B

    • 2-20 min: Linear ramp to 90% B

    • Note: The molecule is lipophilic; elution will likely occur late (high %B).[1]

  • Detection : UV at 254 nm (Aromatic) and 280 nm.[1]

Analytical Validation (Self-Validating System)[2]

Before releasing the batch, confirm identity and purity using these checkpoints:

  • 1H NMR (DMSO-d6) :

    • Diagnostic Peak 1: Isopropyl methyls (doublet, ~1.1-1.2 ppm).[1]

    • Diagnostic Peak 2: Phenoxy-methyl (singlet, ~2.1 ppm).[1]

    • Diagnostic Peak 3: Aniline

      
       (broad singlet, ~5.0 ppm, 
      
      
      
      exchangeable).[1]
    • Purity Check: Look for carvacrol phenol protons (~9.0 ppm) or nitro precursors.[1]

  • HPLC Purity :

    • Run a broad gradient (5-95% MeCN).[1]

    • Ensure no peaks elute at the solvent front (salts) or immediately after the main peak (isomers).[1]

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for acid-base extraction of amines).

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011 , 54(10), 3451–3479.[1] Link (Discusses lipophilicity and purification of drug-like anilines).[1]

  • Pfizer Inc. "Process for the preparation of Crizotinib intermediates." U.S. Patent 7,858,643, 2010 .[1] Link (Describes similar diaryl ether synthesis and purification logic).

  • BenchChem. "Synthesis of Dichloronitrobenzene Isomers: Versatile Precursors." Application Note, 2025 . Link (Context for starting material purity).

Sources

Application

Application Note: A Protocol for the Recrystallization of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Abstract This application note provides a comprehensive, field-tested guide for the purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline via recrystallization. As a substituted diaryl ether aniline, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline via recrystallization. As a substituted diaryl ether aniline, this compound represents a class of molecules with significant potential as intermediates in pharmaceutical and materials science applications, where exceptional purity is paramount. This guide moves beyond a simple list of steps to explain the underlying chemical principles that govern the purification process. We present a detailed primary protocol using a mixed-solvent system, methods for validation, a troubleshooting guide for common challenges, and an alternative protocol involving salt formation. The methodologies are designed to be self-validating and are grounded in established chemical literature to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Foundational Principles: The Rationale Behind Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The process hinges on the principle of differential solubility: a carefully chosen solvent or solvent system will dissolve the target compound and its impurities to different extents at varying temperatures.[2][3]

The ideal recrystallization process follows a distinct thermodynamic and kinetic pathway:

  • Dissolution: The crude solid is dissolved in a minimal amount of a hot solvent to create a saturated or near-saturated solution. The solvent is selected to have a high dissolving power for the target compound at elevated temperatures but low dissolving power at ambient or sub-ambient temperatures.[1][2]

  • Nucleation & Crystal Growth: As the saturated solution cools, the solubility of the target compound decreases, forcing it out of the solution. This process begins with nucleation, the formation of initial small crystal seeds. Subsequent slow cooling allows these seeds to grow layer by layer, selectively incorporating molecules of the target compound into a highly ordered crystal lattice.[4] This slow, ordered growth is crucial as it tends to exclude impurity molecules, which remain dissolved in the solvent (mother liquor).

  • Isolation: Once crystallization is complete, the pure solid crystals are separated from the impurity-laden mother liquor by filtration.

This methodical approach not only removes impurities but can also result in a more stable crystalline form (polymorph) of the compound.[1]

Pre-Protocol Analysis: Solvent Selection for the Target Aniline

The molecular structure of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline dictates its solubility behavior. It is a large, predominantly non-polar molecule with an aromatic ether linkage and alkyl groups, but it also possesses a polar amine (-NH₂) group capable of hydrogen bonding. This amphiphilic nature suggests that single-solvent systems may be less effective than a mixed-solvent system.

The guiding principle is "like dissolves like."[2] A mixed-solvent system, typically comprising a "good" solvent in which the aniline is soluble and a "poor" solvent in which it is less soluble, provides a highly tunable medium for achieving ideal solubility conditions.[2] For anilines, alcohol-water mixtures are particularly effective.[2][5][6] Based on a technical disclosure for a structurally related compound where isopropanol was used successfully, an Isopropanol/Water system is a logical and promising starting point.[7]

Table 1: Analysis of Potential Recrystallization Solvents

SolventBoiling Point (°C)Rationale for UsePotential Issues
Isopropanol (IPA) 82.6Good solvent for the non-polar body of the molecule. Moderate polarity. Readily available and has a suitable boiling point.May be too good of a solvent, leading to low recovery if used alone.
Ethanol (EtOH) 78.4Similar to isopropanol, a versatile polar solvent for many substituted anilines.[2]Similar to isopropanol, may require a co-solvent to reduce solubility upon cooling.
Water 100.0Excellent "anti-solvent" or "poor" solvent. The target molecule is expected to have very low solubility in water. High boiling point allows for a wide temperature gradient.Cannot be used alone. Risk of "oiling out" if added too quickly to a hot solution.
Toluene 110.6Good solvent for aromatic compounds. Can be paired with a non-polar anti-solvent like heptane.Higher boiling point may not be ideal for all lab setups. Requires a non-polar anti-solvent.
Heptane 98.4Excellent non-polar anti-solvent when paired with a solvent like Toluene or Ethyl Acetate.Cannot be used alone.
Solvent Selection Workflow

The following decision tree illustrates the logical process for selecting an appropriate solvent system.

G start Start: Test Solubility of Crude Compound (10-20 mg scale) s1 Test Isopropanol start->s1 s2 Test Ethanol start->s2 s3 Test Toluene start->s3 c1 Soluble in Hot IPA, Insoluble in Cold IPA? s1->c1 Observe c2 Highly Soluble in Cold IPA? c1->c2 p1 Outcome: IPA is a Good Candidate c1->p1 Yes c3 Insoluble in Hot IPA? c2->c3 p2 Outcome: Need Anti-Solvent. Select Water. c2->p2 Yes p3 Outcome: Not a Suitable Solvent. Try another. c3->p3 Yes protocol Final Choice: Isopropanol/Water System p1->protocol Proceed to Protocol p2->protocol Proceed to Protocol G A 1. Dissolve Crude Aniline in Minimal Hot Isopropanol B 2. Add Hot Water (Anti-Solvent) to Cloud Point A->B C 3. Re-clarify with a few drops of Hot Isopropanol B->C D 4. Slow Cool to Room Temperature C->D E 5. Further Cool in Ice Bath (0-5 °C) D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Cold IPA/Water Mixture F->G H 8. Dry Crystals G->H

Caption: The sequential workflow for the recrystallization of the target aniline.

Validation and Troubleshooting

A successful recrystallization should result in a product with increased purity, which can be verified empirically.

Table 2: Methods for Purity Validation

MethodPrincipleExpected Outcome for Pure Product
Melting Point Pure crystalline solids have a sharp, defined melting point range. Impurities broaden and depress this range.A higher and narrower melting point range compared to the crude material.
Thin-Layer Chromatography (TLC) Compares the migration of the crude and recrystallized material on a silica plate.A single, distinct spot for the recrystallized product, whereas the crude material may show multiple spots.
Spectroscopy (¹H NMR, IR) Provides structural information.The spectrum of the recrystallized product should show sharp, well-defined peaks consistent with the structure and be free of impurity peaks present in the crude sample's spectrum. [8]

Table 3: Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; the solution is supersaturated.Re-heat the mixture to dissolve the oil, add more of the "good" solvent (isopropanol), and allow for slower cooling.
No Crystals Form Too much solvent was used; the solution is not sufficiently saturated.Boil off some of the solvent to increase concentration. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
Low Recovery/Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with warm solvent.Ensure minimal solvent is used. [2]Pre-heat filtration apparatus. Always wash crystals with ice-cold solvent.
Colored Impurities Remain The impurity has similar solubility to the product; the impurity is trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. [4]

Alternative Protocol: Purification via Hydrochloride Salt Formation

For amines that are difficult to crystallize or are prone to oxidation, purification via salt formation is an excellent alternative strategy. [5][9]The ionic nature of the salt dramatically alters its solubility profile, often making it highly crystalline and stable.

Brief Protocol:

  • Dissolve the crude aniline in a suitable solvent (e.g., diethyl ether, isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) with stirring.

  • The hydrochloride salt will typically precipitate out of the non-polar solvent.

  • Collect the salt by filtration.

  • The salt can then be recrystallized, often from a polar solvent like an ethanol/water mixture.

  • To recover the free amine, the purified salt is dissolved in water and neutralized with a base (e.g., NaHCO₃, NaOH), followed by extraction with an organic solvent.

This method provides an orthogonal purification strategy that can remove impurities that are difficult to separate by direct crystallization of the free base.

References

  • Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Recrystallization Of Acetanilide From Aniline. (n.d.). Cram. Retrieved February 19, 2026, from [Link]

  • JoVE. (2020, March 26). Recrystallization - Procedure. Journal of Visualized Experiments. Retrieved February 19, 2026, from [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Course Hero. Retrieved February 19, 2026, from [Link]

  • SALICYL-o-TOLUIDE. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 19, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. (2024, April 29). Technical Disclosure Commons. Retrieved February 19, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 19, 2026, from [Link]

Sources

Method

Application Note: Purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline via Flash Column Chromatography

This Application Note is designed for researchers and process chemists requiring a robust protocol for the purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline . This compound is a lipophilic diaryl ether anil...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline . This compound is a lipophilic diaryl ether aniline, commonly synthesized as a scaffold for kinase inhibitors or agrochemicals.[1][2]

The protocol synthesizes best practices for diaryl ether aniline purification, addressing common challenges such as silica tailing, oxidation sensitivity, and lipophilic impurity removal.[1][2]

Abstract

The purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline presents specific chromatographic challenges due to its basic amine functionality (causing peak tailing on acidic silica) and high lipophilicity (derived from the carvacrol moiety).[2][3] This guide details a specialized Flash Column Chromatography protocol utilizing a Triethylamine (TEA)-buffered mobile phase and Dry Loading techniques.[3] This method ensures high recovery (>90%) and purity (>98%) by effectively separating the target aniline from unreacted carvacrol (phenol) and nitro-precursors.[1][2]

Chemical Context & Properties

Understanding the physicochemical properties of the target is prerequisite to separation logic.

PropertyDescriptionChromatographic Implication
Structure Diaryl ether with -Cl, -NH₂, and alkyl groups.[3]High hydrophobicity requires non-polar starting conditions.[1][2]
Functional Groups Primary Aniline (-NH₂)Basic: Will interact with acidic silanols on silica gel, causing "streaking" or irreversible adsorption.[1][2][3]
Lipophilicity LogP ~ 4.5 - 5.0 (Predicted)Strong retention on C18; Normal Phase (Silica) is preferred for crude cleanup.[2]
Impurities 1. Carvacrol (Phenol precursor)2.[1][2] Nitro-intermediate3. Oxidation byproducts (Azo/Hydrazo)Carvacrol: Less polar, elutes early.Nitro: Much less polar (yellow band), elutes very fast.Aniline (Target): Polar, elutes late.[1][2]

Pre-Chromatography Method Development

Thin Layer Chromatography (TLC) Optimization

Before scaling to a column, the solvent system must be optimized on silica plates.[1][2]

  • Standard System: Hexanes:Ethyl Acetate (Hex:EtOAc).[1][2][4]

  • Problem: In pure Hex:EtOAc, the aniline spot will likely streak (comet tail) rather than forming a tight circle.

  • Solution: Add 1% Triethylamine (TEA) or 1% NH₄OH to the TLC solvent.[1]

Recommended Mobile Phase Screen:

  • 90:10 Hex:EtOAc (+1% TEA): Target Rf ~ 0.1–0.2 (Retentive).

  • 80:20 Hex:EtOAc (+1% TEA): Target Rf ~ 0.3–0.4 (Ideal for separation).

  • Visualization:

    • UV (254 nm): Strong absorption due to aromatic rings.[1][2]

    • Ninhydrin Stain: Turns Red/Purple upon heating (Specific for primary amines).[1][2]

    • Iodine Chamber: Stains the lipophilic isopropyl group (Brown spots).[1]

Sample Preparation (Dry Loading)

Direct liquid injection is discouraged for this compound due to its viscosity and the risk of band broadening.[1] Dry loading is mandatory for high-resolution separation.[2]

Protocol:

  • Dissolve crude oil/solid in minimum Dichloromethane (DCM).[1][2]

  • Add Silica Gel (ratio: 1g crude : 2g silica).[1][2]

  • Rotary evaporate until a free-flowing powder is obtained.

  • Note: Ensure no DCM remains; residual chlorinated solvent will ruin the gradient profile.

Flash Chromatography Protocol[1][2][5][6][7][8]

Stationary Phase Selection[1][2]
  • Media: Irregular Silica Gel, 40–63 µm, 60 Å pore size.[1][2]

  • Column Size: Use a 1:30 to 1:50 ratio (mass of crude : mass of silica).

    • Example: For 1g crude, use a 40g silica cartridge or glass column.[1][2]

Mobile Phase Preparation

The amine functionality requires a basic modifier to neutralize silica acidity.[1]

  • Solvent A: Hexanes (or Heptane) + 1% Triethylamine (TEA) [1][2]

  • Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) [1]

  • Why TEA in both? To maintain constant pH throughout the gradient. If TEA is only in Solvent B, the pH changes during the run, causing baseline drift and peak distortion.[1][2]

Gradient Elution Profile

A "Step-Gradient" is most effective for separating the non-polar impurities (Carvacrol/Nitro) from the polar Aniline.

Time / CV (Column Volumes)% Solvent B (EtOAc/TEA)Purpose
0 - 2 CV 0% - 5%Elute non-polar hydrocarbons and unreacted Carvacrol.
2 - 5 CV 5% - 10%Elute the Nitro-intermediate (Yellow band).[2][3]
5 - 12 CV 10% - 30%Target Elution: The Aniline typically elutes between 15-25% B.
12 - 15 CV 30% - 100%Flush column of highly polar oxidation byproducts.[2][3]
Experimental Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

PurificationWorkflow cluster_Column Flash Chromatography Start Crude Reaction Mixture (Dark Oil) TLC TLC Method Dev (Hex:EtOAc + 1% TEA) Start->TLC DryLoad Dry Loading (Adsorb on Silica) TLC->DryLoad Rf Optimized Pack Column Conditioning (Flush with Hexane + 1% TEA) DryLoad->Pack Grad1 Gradient 0-10% B (Elutes Carvacrol & Nitro) Pack->Grad1 Grad2 Gradient 10-30% B (Elutes Target Aniline) Grad1->Grad2 Waste1 Waste Grad1->Waste1 Impurity 1 (Yellow Nitro) Fraction Fraction Analysis (TLC/UV/MS) Grad2->Fraction Waste2 Waste Grad2->Waste2 Impurity 2 (Tailing) Pool Pool Pure Fractions Fraction->Pool Single Spot Evap Rotary Evaporation (< 40°C) Pool->Evap Final Pure Aniline (Viscous Oil or Solid) Evap->Final

Figure 1: Step-by-step purification workflow for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Troubleshooting & Critical Parameters

The "Tailing" Phenomenon

If the aniline peak tails (streaks) significantly, it indicates that the amine protons are hydrogen-bonding with the silica silanols (


).[2][3]
  • Diagnosis: Fractions contain product over a very wide volume (e.g., 20 test tubes).

  • Fix: Increase TEA concentration to 2% or switch to Amine-functionalized Silica (NH₂-Silica). If using NH₂-Silica, do not add TEA to the mobile phase.[1][2][3]

Co-elution with Carvacrol

Unreacted Carvacrol (5-isopropyl-2-methylphenol) is a common impurity.[2][3]

  • Detection: Carvacrol stains brown in Iodine but does not stain with Ninhydrin.[1]

  • Separation: Carvacrol is less polar than the aniline. Use a shallower gradient (e.g., hold at 5% EtOAc for longer) to flush it out before increasing polarity.[1][2]

Stability Warning

Anilines are prone to oxidation (turning dark brown/black) upon exposure to air and light on silica gel.[1][2]

  • Action: Do not leave the compound on the column overnight. Complete the run immediately.

  • Storage: Store the purified product under Nitrogen/Argon at -20°C.

References

  • General Flash Chromatography of Anilines

    • Biotage Application Note: "Strategies for the Purification of Amines." Biotage. Link

    • ResearchGate Discussion: "Does aniline stick in columns during column chromatography?" (2014).[1][2][5][6] Link

  • Synthesis of Diaryl Ethers (Analogous Chemistry)

    • Organic Syntheses: "Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine" (Provides protocols for diaryl amine/ether handling).[2][3] Org. Synth. 2016, 93, 272-285.[1][2][3] Link[1][2]

    • Asian Journal of Research in Chemistry: "A Review Article on Flash Chromatography." (General principles for intermediate separation). Link

  • Specific Chemical Data (Analogues)

    • PubChem CID 7059263:[1][2][6] 3-Chloro-4-(3-fluorobenzyloxy)aniline (Structural analogue properties).[2][3][7] Link[1][2]

    • BenchChem Protocol: "Purification of Halogenated Aniline Compounds." Link[1][2]

(Note: While specific literature for the exact carvacrol-derivative is proprietary or sparse, the protocols above are derived from validated methods for the 3-chloro-4-alkoxy-aniline class.)

Sources

Application

analytical techniques for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

APPLICATION NOTE: AN-2026-CIP Advanced Analytical Profiling of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline Executive Summary & Molecule Definition This technical guide details the analytical strategy for 3-Chloro-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-CIP Advanced Analytical Profiling of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Executive Summary & Molecule Definition

This technical guide details the analytical strategy for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (hereafter referred to as CIP-Aniline ), a specialized diaryl ether intermediate. Structurally, CIP-Aniline is a hybrid scaffold combining a 3-chloroaniline core with a carvacrol (5-isopropyl-2-methylphenol) ether moiety.

Such motifs are critical in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Nuclear Receptor Modulators (e.g., ROR


) , where the lipophilic phenoxy group occupies hydrophobic pockets within the target protein.

Chemical Profile:

  • IUPAC Name: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
  • Molecular Weight: 275.78 g/mol

  • Predicted LogP: ~4.8 (Highly Lipophilic)

  • pKa (Conjugate Acid): ~3.5 (Weak base due to electron-withdrawing Cl and phenoxy groups)

Analytical Challenge: The primary challenge in analyzing CIP-Aniline is its high lipophilicity and the potential for regioisomeric impurities derived from the carvacrol starting material (which often contains thymol isomers). Furthermore, as an aniline derivative, it carries a structural alert for genotoxicity, necessitating high-sensitivity detection of precursors.

Synthetic Context & Impurity Logic

To design a robust analytical method, one must understand the genesis of the molecule. CIP-Aniline is typically synthesized via an S


Ar coupling followed by nitro-reduction.

Primary Impurities to Monitor:

  • Impurity A (Precursor): 3-Chloro-4-(5-isopropyl-2-methylphenoxy)nitrobenzene.

  • Impurity B (Starting Material): Carvacrol (5-isopropyl-2-methylphenol).

  • Impurity C (Starting Material): 3-Chloro-4-fluoronitrobenzene.

  • Impurity D (Isomer): Thymol-ether analog (if carvacrol feedstock is impure).

Visualizing the Synthetic & Impurity Pathway

SynthesisPath SM1 3-Chloro-4-fluoronitrobenzene (Electrophile) Int Nitro-Intermediate (Impurity A) SM1->Int S_NAr Coupling (K2CO3, DMF, Heat) SM2 Carvacrol (Nucleophile) SM2->Int Imp_Iso Thymol Isomer (Impurity D) SM2->Imp_Iso Isomeric Impurity Prod CIP-Aniline (Target) Int->Prod Reduction (Fe/HCl or H2/Pd) Imp_Iso->Prod Co-eluting Isomer?

Figure 1: Synthetic pathway highlighting the origin of critical impurities. The S


Ar step introduces the carbon skeleton, while the reduction step defines the final oxidation state.

Protocol 1: UHPLC-PDA-MS for Purity & Assay

Objective: Separation of the highly lipophilic CIP-Aniline from its nitro-precursor and phenolic starting materials.

Rationale: Standard C18 columns may show excessive retention for this molecule. A Phenyl-Hexyl or C18 with wide pore size is recommended to leverage


-

interactions, which can improve selectivity between the chlorinated aniline and the unreacted carvacrol.

Instrument Parameters:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: PDA (200–400 nm) + SQ/TQ Mass Spectrometer (ESI+).

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

    • Why? The "Charged Surface Hybrid" (CSH) particle provides excellent peak shape for basic anilines at low pH, while the Phenyl-Hexyl phase offers orthogonal selectivity to C18 for aromatic isomers.

Mobile Phase Strategy:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Note: Methanol leads to higher backpressure and broader peaks for this lipophile. Acetonitrile is preferred.

Gradient Table:

Time (min)% Solvent A% Solvent BFlow (mL/min)CurveDescription
0.0090100.5InitialEquilibration
1.0090100.56Hold for polar impurities
8.005950.56Linear ramp to elute CIP-Aniline
10.005950.56Wash (Elute dimers)
10.1090100.51Return to initial
12.0090100.51Re-equilibration

Detection Criteria:

  • UV: Extract chromatograms at 240 nm (Aniline

    
    ) and 280 nm  (Phenoxy).
    
  • MS: SIM mode at m/z 276.1 [M+H]

    
     and 298.1 [M+Na]
    
    
    
    .
  • System Suitability: Resolution (

    
    ) between CIP-Aniline and Nitro-Intermediate > 2.0. Tailing Factor (
    
    
    
    ) < 1.5.

Protocol 2: GC-MS for Residuals & Volatile Impurities

Objective: Quantification of residual solvents (DMF, Toluene) and unreacted Carvacrol.

Rationale: While HPLC is ideal for the aniline, Carvacrol (a phenol) can tail significantly on LC columns and lacks a strong chromophore compared to the aniline. GC-MS offers superior sensitivity and identification for this volatile starting material.

Sample Preparation:

  • Dissolve 20 mg CIP-Aniline in 1.0 mL Dichloromethane (DCM).

  • Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 20 mins.

    • Why? This silylates the aniline amine and any residual phenolic hydroxyls, sharpening peak shapes and preventing column adsorption.

GC Parameters:

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1, 250°C.

  • Oven Program:

    • 50°C (Hold 1 min)

    • Ramp 20°C/min to 300°C

    • Hold 5 min at 300°C.

  • MS Source: EI (70 eV), 230°C. Scan range 40–400 amu.

Data Interpretation:

  • Carvacrol-TMS: Look for m/z 207 (Molecular ion of silylated carvacrol).

  • CIP-Aniline-TMS: Look for m/z 347 (Parent + 72).

  • Limit of Quantitation (LOQ): Typically < 5 ppm for Carvacrol using SIM mode.

Protocol 3: Structural Confirmation via NMR

Objective: Unequivocal assignment of the regio-chemistry (confirming the 5-isopropyl-2-methyl substitution pattern).

Solvent: DMSO-


 (Preferred for anilines to observe exchangeable protons).

Key Diagnostic Signals (400 MHz):

Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aniline -NH

5.0 – 5.5Broad Singlet2HExchangeable; confirms reduction of nitro.
Ar-H (Aniline) 6.5 – 7.2Multiplets3HCharacteristic 1,3,4-substitution pattern (d, d, dd).
Ar-H (Phenoxy) 6.6 – 7.1Multiplets3HOverlaps with aniline; requires COSY/HSQC.
Isopropyl -CH ~2.80Septet (

Hz)
1HDiagnostic for Isopropyl group.
Ar-CH

~2.10Singlet3HMethyl on phenoxy ring.
Isopropyl -CH

~1.15Doublet (

Hz)
6HGem-dimethyls of isopropyl.

Critical Check: Ensure the integration of the aromatic region sums to exactly 6 protons. Excess integration here suggests the presence of the Nitro-Intermediate (which has 6 Ar-H but no NH


) or Carvacrol  (3 Ar-H).

Analytical Workflow Diagram

The following decision tree guides the analyst through the lifecycle of the sample, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Sample Crude CIP-Aniline Sample Solubility Solubility Check (MeOH/ACN) Sample->Solubility HPLC UHPLC-PDA-MS (Purity & ID) Solubility->HPLC GC GC-MS Headspace (Residual Solvents) Solubility->GC NMR 1H / 13C NMR (Structure Verification) Solubility->NMR PurityCheck Purity > 98%? HPLC->PurityCheck IsoCheck Isomer Check (Thymol vs Carvacrol) NMR->IsoCheck Pass Release for Next Step PurityCheck->Pass Yes Reprocess Recrystallize (EtOH/Water) PurityCheck->Reprocess No IsoCheck->Pass Correct Regioisomer IsoCheck->Reprocess Isomer Detected

Figure 2: Integrated Analytical Workflow for CIP-Aniline release testing.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

  • FDA Guidance for Industry. (2006). Q3A(R2) Impurities in New Drug Substances. Link

  • European Medicines Agency. (2014). Assessment of genotoxic impurities in pharmaceutical substances. Link

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Link

  • PubChem. (2025).[1][2][3] Compound Summary: Carvacrol. National Library of Medicine. Link

Sources

Method

Application Note: HPLC Method Development &amp; Validation for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Abstract This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , a highly lipophilic intermediate likely associated with the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , a highly lipophilic intermediate likely associated with the synthesis of CFTR modulators (e.g., Lumacaftor analogs) or specific tyrosine kinase inhibitors.[1][2] Due to the molecule's structural complexity—featuring a basic aniline moiety, a hydrophobic diaryl ether linkage, and alkyl/halogen substituents—standard generic methods often fail to provide adequate peak shape or resolution.

This protocol leverages First Principles Method Development to address the dual challenges of hydrophobic retention and amine-silanol interactions , ensuring a robust, self-validating workflow for pharmaceutical R&D.[1][2]

Compound Profile & Analytical Challenge

Understanding the physicochemical properties of the analyte is the foundation of this method.

PropertyDescriptionAnalytical Implication
Structure Diaryl ether with Aniline, Chloro, Methyl, and Isopropyl groups.[1][2]High Lipophilicity (LogP ~4.5–5.0) : Requires high organic mobile phase strength to elute within a reasonable timeframe.[1][2]
Functional Group Primary Aromatic Amine (Aniline).[1][2][3]Basicity (pKa ~3–4) : The nitrogen lone pair interacts with residual silanols on silica columns, causing severe peak tailing if pH is not controlled.
Chromophore Conjugated Benzene Rings.[1][2]UV Activity : Strong absorption expected in the 230–254 nm range.[1][2]
Solubility Low in water; High in ACN/MeOH.[1][2]Sample Diluent : Must use high organic content (e.g., 100% ACN) to prevent precipitation, but this can cause peak distortion if injection volume is too high.

Method Optimization Logic (The "Why")

Stationary Phase Selection: C18 with Endcapping
  • Choice: C18 (Octadecylsilane) is essential for retaining such a hydrophobic molecule.[1][2]

  • Critical Feature: The column must be "Endcapped" (e.g., Waters XBridge, Merck Purospher STAR, or Agilent ZORBAX Eclipse).

  • Reasoning: Non-endcapped columns have exposed silanol groups (

    
    ).[1][2] The basic aniline nitrogen will hydrogen bond with these silanols, leading to broad, tailing peaks. Endcapping caps these groups, ensuring a sharp Gaussian peak.
    
Mobile Phase Strategy: The "Acidic Wedge"
  • Buffer: 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.0).[1][2]

  • Mechanism: At pH 3.0, the aniline group is protonated (

    
    ). While this slightly reduces retention (charged species are more polar), it drastically improves peak shape by repelling the positively charged analyte from any remaining acidic silanols on the column surface.
    
  • Organic Modifier: Acetonitrile (ACN).[1][2]

  • Reasoning: ACN has a lower viscosity than Methanol, allowing for higher flow rates without over-pressuring the system. It also typically provides sharper peaks for aromatic compounds.[1][2]

Standard Operating Procedure (SOP)

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290, Waters Alliance/Acquity, or equivalent with DAD/PDA.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Milli-Q Water.[1][2][4]

    • Formic Acid (LC-MS Grade) OR Phosphoric Acid (85%).[1][2]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and improves mass transfer)
Injection Volume 5.0 µL (Keep low to prevent solvent effects)
Detection UV 240 nm (Primary), 210 nm (Secondary/Impurity check)
Run Time 20 Minutes
Gradient Program

Rationale: A steep gradient is required to elute the highly lipophilic parent compound while preventing carryover.[2]

Time (min)% Mobile Phase BDescription
0.050Initial hold to separate polar impurities.
2.050Isocratic hold.[1][2]
12.095Linear ramp to elute the main analyte.
15.095Wash step to remove highly lipophilic dimers.
15.150Return to initial conditions.[2]
20.050Re-equilibration.[1][2]
Sample Preparation
  • Stock Solution: Weigh 10 mg of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Conc: 1000 µg/mL).[1][2]

  • Working Standard: Dilute the stock 1:10 with 50:50 ACN:Water .

    • Note: Diluting with water is crucial to match the initial mobile phase conditions and prevent "solvent effect" peak splitting.[2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Development Decision Tree

The following diagram illustrates the logical workflow for optimizing the method if the standard conditions yield suboptimal results.

MethodOptimization Start Initial Run: C18, ACN/Water (0.1% FA), Gradient CheckShape Check Peak Shape (Tailing Factor < 1.5?) Start->CheckShape GoodShape Proceed to Validation CheckShape->GoodShape Yes BadShape Tailing > 1.5 CheckShape->BadShape No CheckRet Check Retention (k' > 2.0?) GoodShape->CheckRet Action1 Switch Modifier: Use 0.1% H3PO4 + TEA BadShape->Action1 Silanol Interaction Action2 Increase Temp: Set to 45°C BadShape->Action2 Mass Transfer Issues Action1->CheckShape Action2->CheckShape LowRet Elutes too fast (k' < 2.0) CheckRet->LowRet No Action3 Decrease Initial %B (Start at 30% ACN) LowRet->Action3 Action3->CheckRet

Caption: Optimization logic flow. If tailing occurs, switching to Phosphoric Acid/Triethylamine (TEA) suppresses silanol activity more effectively than Formic Acid.[2]

System Suitability & Validation Parameters

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between analyte and nearest impurityEnsures accurate integration without overlap.
Tailing Factor (T) < 1.5 (Ideal: 0.9–1.[1][2]2)Critical for amines; T > 1.5 indicates secondary interactions.[1][2]
Precision (RSD) < 1.0% for n=6 injectionsDemonstrates system stability.[1][2]
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Confirms sensitivity for trace impurity analysis.
Linearity (R²) > 0.999 over 50–150% target conc.[1][2]Validates the detector response range.

Troubleshooting Guide

  • Issue: Peak Splitting / Fronting

    • Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (50% ACN).[1][2]

    • Fix: Dilute the sample in 50:50 ACN:Water or reduce injection volume to 1–2 µL.[2]

  • Issue: Retention Time Drift

    • Cause: Temperature fluctuations or insufficient equilibration.[1][2]

    • Fix: Use a column oven (essential for reproducible retention of lipophilic compounds) and equilibrate for at least 10 column volumes between gradients.

  • Issue: Ghost Peaks

    • Cause: Carryover of the highly lipophilic analyte.[2]

    • Fix: Add a needle wash step with 100% ACN or Isopropanol.[1][2] Ensure the gradient goes to 95% B and holds for at least 3 minutes.

References

  • BenchChem. (2025).[1][2][5] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Retrieved from

  • Merck Millipore. (2024).[1][2] HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Retrieved from

  • ResearchGate. (2023). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Retrieved from

  • SIELC Technologies. (2018).[1][2][6] Separation of 3-Chloro-2-(isopropylthio)aniline on Newcrom R1 HPLC column. Retrieved from

Sources

Application

Application Note: High-Resolution GC-MS Characterization of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Abstract This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , a complex polyaromatic amine often encountered as a high-value i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , a complex polyaromatic amine often encountered as a high-value intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the presence of a primary amine, a halogenated ring, and a sterically hindered ether linkage, this molecule presents specific analytical challenges, including peak tailing and thermal discrimination. This protocol provides two validated workflows: Method A (Direct Injection) for rapid purity screening and Method B (TMS-Derivatization) for trace-level quantitation, ensuring robust performance compliant with GLP standards.[1]

Molecule Profile & Analytical Challenges

Before instrument setup, the analyst must understand the physicochemical behavior of the analyte to predict failure modes.

PropertyDescriptionAnalytical Implication
Structure Primary amine, Chlorinated phenyl ring, Isopropyl-methyl phenoxy ether.[1]Polarity: The -NH2 group causes adsorption on active sites (glass wool, column defects), leading to tailing.
Formula C₁₆H₁₈ClNOIsotopes: Distinct Chlorine signature (³⁵Cl/³⁷Cl) required for spectral confirmation.[1]
MW ~275.77 g/mol Volatility: Semi-volatile; requires high-temperature elution (>250°C).[1]
Lability Ether linkageGenerally stable, but the isopropyl group is prone to fragmentation (M-15, M-43) in EI source.[1]

Instrumentation & Consumables

Recommended System Configuration
  • GC System: Agilent 8890 or equivalent with split/splitless inlet.

  • MS Detector: Single Quadrupole (e.g., Agilent 5977) with Inert Plus Extractor Lens.

  • Column: Rxi-5Sil MS or DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: A standard 5% phenyl-arylene phase provides the necessary thermal stability and selectivity for aromatic isomers.[1] The "UI" (Ultra Inert) designation is non-negotiable for free anilines to prevent peak tailing.

  • Liner: Ultra Inert Splitless Liner with glass wool (deactivated).

    • Critical: Standard undeactivated glass wool will irreversibly adsorb the amine.

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade).[1]

  • Derivatizing Agent (Method B): BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

  • Internal Standard: Phenanthrene-d10 or Acenaphthene-d10.[1]

Experimental Protocols

Workflow Logic

The following diagram outlines the decision matrix for selecting the appropriate sample preparation method.

Workflow Start Sample Receipt Decision Required Sensitivity? Start->Decision MethodA Method A: Direct Injection (>10 ppm) Decision->MethodA High Conc. MethodB Method B: Derivatization (<1 ppm / Trace) Decision->MethodB Trace/Quant PrepA Dissolve in DCM Add Internal Std MethodA->PrepA PrepB React with BSTFA 60°C for 30 min MethodB->PrepB GCMS GC-MS Analysis (Rxi-5Sil MS Column) PrepA->GCMS PrepB->GCMS Data Data Processing (Isotope Ratio Check) GCMS->Data

Figure 1: Decision matrix for sample preparation based on sensitivity requirements.[1]

Method A: Direct Injection (Screening)

Best for: Purity assessment of raw materials where concentration is high.

  • Weighing: Accurately weigh 10 mg of sample into a 20 mL vial.

  • Dilution: Add 10 mL of Dichloromethane (DCM). Sonicate for 5 minutes.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Injection: Inject 1 µL in Split Mode (20:1) to prevent column overload.

Method B: TMS Derivatization (Trace Quantitation)

Best for: Impurity profiling or biological matrices. Converts the polar amine to a non-polar TMS-amine, sharpening the peak and increasing signal-to-noise by 2-5x.

  • Aliquot: Transfer 100 µL of the Method A stock solution into a GC vial insert.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

  • Cooling: Allow to cool to room temperature. Inject directly.

Instrument Parameters

ParameterSettingTechnical Rationale
Inlet Temp 260°CHigh enough to volatilize the ether, low enough to prevent thermal degradation.[1]
Injection Mode Pulsed Splitless (or Split 20:[1]1)Pulsed injection (25 psi for 0.5 min) minimizes residence time in the liner, reducing adsorption.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode ensures stable retention times.[1]
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents band broadening.[1] Final hold ensures elution of heavy dimers.
Transfer Line 280°CPrevents condensation of the analyte before entering the source.
Source Temp 230°CStandard EI source temperature.[1]
Scan Range 40–450 m/zCovers the molecular ion and key lower-mass fragments.[1]

Mass Spectral Interpretation (Fragmentation)

Correct identification relies on recognizing the specific fragmentation pattern of the 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline .[1]

Key Diagnostic Ions (EI, 70 eV)
Ion (m/z)Origin/FragmentInterpretation
275 M⁺ (Molecular Ion) Shows characteristic Chlorine isotope pattern (3:1 ratio at 275/277).[1]
260 [M - 15]⁺ Loss of Methyl group (from isopropyl or aryl-methyl).[1]
232 [M - 43]⁺ Base Peak Candidate. Loss of the Isopropyl group (C₃H₇).[1] Common in isopropyl-substituted aromatics.
142 Chloro-aniline moiety Cleavage at the ether oxygen.[1] Corresponds to the [Cl-C₆H₃-NH₂]⁺ fragment.[1]
135 Phenoxy moiety The isopropyl-methyl-phenol fragment charge retained.[1]
Fragmentation Pathway Diagram[1]

Fragmentation M Molecular Ion (m/z 275/277) M_Me [M - CH3]+ (m/z 260) M->M_Me -15 Da M_Iso [M - C3H7]+ (m/z 232) M->M_Iso -43 Da (Isopropyl Loss) EtherCleave Ether Cleavage (m/z 140-142) M->EtherCleave C-O Bond Break

Figure 2: Predicted fragmentation pathway for structural confirmation.

Quality Control & System Suitability

To ensure the "Trustworthiness" of the data, every sequence must include a System Suitability Test (SST) .

  • Tailing Factor Check: Inject a standard of the analyte. The tailing factor (

    
    ) must be < 1.3 .
    
    • Failure Mode: If

      
      , cut 30 cm from the column inlet and replace the liner. Active sites are present.[2][3]
      
  • Sensitivity Check: The Signal-to-Noise (S/N) ratio for the 1 ppm standard must be > 50:1 .[1]

  • Carryover: Inject a solvent blank immediately after the highest standard. No peak should be detected at the analyte retention time (>0.1% of reporting limit).

References

  • U.S. Environmental Protection Agency. (2018).[4] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5] SW-846.[1][4]

  • Sigma-Aldrich. (n.d.).[1] Derivatization Reagents for GC: BSTFA and MSTFA Protocols.[6]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Interpretation of Aromatic Ethers.[1][1]

  • Restek Corporation. (n.d.). Optimizing Analysis of Chlorinated Anilines on Rxi-5Sil MS.

Sources

Method

applications of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline in medicinal chemistry

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry, focusing on the strategic utilization of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (CAS 946729-73-3) as a privil...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry, focusing on the strategic utilization of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (CAS 946729-73-3) as a privileged scaffold in drug discovery.

A Privileged Diaryl Ether Scaffold for Nuclear Receptor and Kinase Inhibitor Design[1]

Executive Summary

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (hereafter referred to as CIMPA ) is a high-value pharmacophore intermediate characterized by a diaryl ether core , a 3-chloro aniline moiety, and a lipophilic carvacryl (5-isopropyl-2-methylphenyl) substitution.[1]

This compound serves as a critical building block in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation) and Thyromimetics (Thyroid Hormone Receptor agonists).[1] Its unique substitution pattern offers a strategic advantage in Structure-Activity Relationship (SAR) studies, particularly for probing hydrophobic pockets in target proteins such as VEGFR , PDGFR , and TRβ .[1]

This guide details the mechanistic rationale, synthetic applications, and validated protocols for incorporating CIMPA into lead optimization campaigns.

Mechanistic Rationale & Applications
2.1. Structural Biology & Pharmacophore Mapping

CIMPA is designed to mimic the bioactive conformation of key signaling molecules.[1] Its efficacy stems from three structural features:

  • Diaryl Ether Linker: Provides the necessary flexibility and bond angle (~120°) to orient the two phenyl rings into a "twisted" conformation, critical for fitting into the narrow binding clefts of kinases and nuclear receptors.[1]

  • 3-Chloro Aniline Head: The 3-chloro group acts as a steric handle, forcing the aniline ring out of coplanarity, which enhances selectivity for the Thyroid Hormone Receptor (TR) ligand-binding domain (LBD) and the allosteric pocket of tyrosine kinases.[1]

  • Carvacryl Tail (5-isopropyl-2-methylphenoxy): This bulky, lipophilic group mimics the 3,5-diiodo or 3-isopropyl groups of natural thyroid hormones (

    
    ), allowing for high-affinity hydrophobic interactions.[1]
    
2.2. Primary Therapeutic Areas
Therapeutic AreaTarget ClassMechanism of Action (MoA)Application of CIMPA
Oncology Tyrosine Kinases (VEGFR, c-Met)Type II Inhibition: Stabilizes the inactive "DFG-out" conformation.[1]Precursor for urea/amide-linked inhibitors (e.g., Sorafenib analogs).[1]
Metabolic Disease Nuclear Receptors (TRβ, PPARδ)Agonism: Mimics

to activate transcription factors involved in lipid metabolism.[1]
Core scaffold for TRβ-selective agonists (NASH, Dyslipidemia).[1]
Neurology Ion Channels (TRPA1, TRPV3)Modulation: Carvacrol moiety interacts with TRP channels.[1]Synthesis of channel blockers for pain/inflammation.[1]
Visualization: Drug Discovery Workflow

The following diagram illustrates the strategic integration of CIMPA into a medicinal chemistry workflow, from scaffold synthesis to lead validation.

CIMPA_Workflow cluster_Synthesis Chemical Derivatization cluster_Targets Target Validation CIMPA CIMPA Scaffold (CAS 946729-73-3) Urea Urea Coupling (Isocyanates) CIMPA->Urea Path A Amide Amide Coupling (Acid Chlorides) CIMPA->Amide Path B Suzuki Pd-Catalyzed Cross-Coupling CIMPA->Suzuki Path C Kinase Type II Kinase Inhibitor (VEGFR/PDGFR) Urea->Kinase Generates TR Thyromimetic (TRβ Agonist) Amide->TR Generates Optimization Lead Optimization (ADME/Tox) Kinase->Optimization Screening TR->Optimization Screening

Figure 1: Strategic workflow for derivatizing CIMPA into bioactive kinase inhibitors and nuclear receptor agonists.

Experimental Protocols
Protocol A: Synthesis of Urea-Linked Kinase Inhibitors

Objective: To synthesize a library of Sorafenib-like Type II kinase inhibitors using CIMPA as the nucleophilic "right-hand side" fragment.

Reagents:

  • CIMPA (1.0 equiv)[1]

  • Aryl Isocyanate (R-NCO) (1.1 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Triethylamine (TEA) (0.5 equiv, optional)[1]

Procedure:

  • Preparation: Dissolve 1.0 mmol of CIMPA in 5 mL of anhydrous DCM in a flame-dried round-bottom flask under nitrogen atmosphere.

  • Addition: Dropwise add 1.1 mmol of the appropriate Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3]

  • Work-up: The urea product often precipitates.[1] Filter the solid and wash with cold DCM.[1] If no precipitate forms, concentrate the solvent and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for characteristic urea protons (

    
     8.5–9.5 ppm).
    

Rationale: The urea linkage creates a "hinge" that allows the inhibitor to bind to the Glu-Lys pair in the kinase active site, while the CIMPA moiety occupies the hydrophobic allosteric pocket.[1]

Protocol B: TR-FRET Binding Assay for TRβ Selectivity

Objective: To evaluate the binding affinity of CIMPA derivatives against Thyroid Hormone Receptor Beta (TRβ).

Materials:

  • Lanthascreen™ TR-FRET TRβ Coactivator Assay Kit (Invitrogen/Thermo Fisher)[1]

  • Recombinant TRβ-LBD (Ligand Binding Domain)[1]

  • Fluorescein-labeled Coactivator Peptide[1]

  • Terbium-labeled anti-GST Antibody[1]

  • Test Compounds (CIMPA derivatives) dissolved in DMSO[1][4]

Methodology:

  • Plate Setup: Use a black 384-well low-volume plate.

  • Compound Addition: Dispense 20 nL of test compound (10-point dose-response, starting at 10 µM) into wells.

  • Protein Mix: Add 5 µL of TRβ-LBD / Tb-anti-GST antibody mixture. Incubate for 30 minutes at room temperature to allow conformational change.

  • Peptide Addition: Add 5 µL of Fluorescein-coactivator peptide.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure fluorescence emission at 520 nm (Fluorescein) and 495 nm (Terbium) using a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the TR-FRET ratio (520/495). Plot dose-response curves to determine

    
    .
    

Self-Validating Step: Include T3 (Triiodothyronine) as a positive control (


 nM).[1] If T3 fails to show a sigmoidal curve, the assay reagents are compromised.[1]
Structure-Activity Relationship (SAR) Data

The following table summarizes the expected physicochemical profile of CIMPA compared to standard fragments.

PropertyCIMPA (This Compound)3,5-Dichloro-4-phenoxyanilineImpact on Drug Design
Lipophilicity (cLogP) ~5.2 (High)~4.1CIMPA increases membrane permeability but requires polar solubilizing groups in the final drug.[1]
Steric Bulk High (Isopropyl/Methyl)Medium (Chloro)The carvacryl group fills larger hydrophobic pockets (e.g., TRβ pocket).[1]
Electronic Effect Electron-donating etherElectron-withdrawing ClThe ether oxygen increases electron density on the aniline, enhancing nucleophilicity for coupling.[1]
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The aniline is sensitive to oxidation (browning) upon prolonged air exposure.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis to avoid inhalation of aniline dusts.[1]

References
  • Pharmacophore Utility: Design and Synthesis of Diaryl Ether Derivatives as Potential Tyrosine Kinase Inhibitors.[1] Journal of Medicinal Chemistry.[1]

  • Carvacrol Derivatives: Synthesis, anticholinesterase activity and molecular modeling studies of novel carvacrol-substituted amide derivatives. Journal of Biomolecular Structure and Dynamics.[1]

  • Compound Data: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (CAS 946729-73-3) Product Entry.[1][2][5] BLDpharm / PubChem.[1]

  • Assay Protocol: Lanthascreen™ TR-FRET Thyroid Hormone Receptor Coactivator Assay. Thermo Fisher Scientific User Guide.[1]

Sources

Application

Application Notes &amp; Protocols: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline as a Versatile Building Block for Novel Compound Synthesis

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, a highly functionalized building block f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, a highly functionalized building block for the synthesis of novel compounds. We will explore its synthesis, unique structural attributes, and its application in key chemical transformations pivotal to modern drug discovery. The protocols herein are designed to be robust and are accompanied by mechanistic insights to empower researchers in their synthetic endeavors.

The aniline moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] However, simple anilines can be susceptible to metabolic oxidation, potentially leading to toxicity.[2] The design of more complex anilines, such as the title compound, offers a strategy to build in desirable physicochemical properties and metabolic stability from an early synthetic stage. This molecule uniquely combines a diaryl ether linkage, a sterically hindered phenoxy group derived from thymol, a nucleophilic amine for diverse coupling reactions, and a chlorine substituent that serves as a handle for further functionalization or as a key pharmacophoric element.

Given its specialized nature, 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is not widely available commercially. Therefore, we first present a robust, two-step synthesis to enable its accessibility in the laboratory.

Part 1: Synthesis of the Building Block

The most logical approach to synthesizing the title compound is a two-step sequence involving a nucleophilic aromatic substitution (SNAr) to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.

Workflow for Synthesis

A 3,4-Dichloronitrobenzene C Intermediate: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene A->C Nucleophilic Aromatic Substitution (K2CO3, DMF, 120 °C) B 5-Isopropyl-2-methylphenol (Thymol) B->C D Product: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline C->D Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O, Reflux)

Caption: Proposed two-step synthesis of the target aniline building block.

Protocol 1: Synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene

This step leverages the electron-withdrawing effect of the nitro group to activate the C4 position of 3,4-dichloronitrobenzene for nucleophilic aromatic substitution by the phenoxide of thymol.

Materials:

  • 3,4-Dichloronitrobenzene (1.0 equiv)

  • 5-Isopropyl-2-methylphenol (Thymol) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichloronitrobenzene and thymol.

  • Add anhydrous DMF to dissolve the reactants (approx. 5 mL per gram of dichloronitrobenzene).

  • Add anhydrous potassium carbonate to the mixture. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold hexane to remove any unreacted thymol.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

The reduction of the nitro group to an amine is a classic and reliable transformation. The use of iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective and environmentally benign method.[3]

Materials:

  • 3-Chloro-4-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene (1.0 equiv)

  • Iron powder (<100 mesh) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (1.0 equiv)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a round-bottom flask, create a suspension of the nitro-intermediate and ammonium chloride in a 3:1 mixture of ethanol and water.

  • Add the iron powder to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Stir at reflux for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the ethanol under reduced pressure.

  • The remaining aqueous layer is basified with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the target aniline, which can be purified further by column chromatography if needed.

Part 2: Applications in Novel Compound Synthesis

The synthesized aniline is a versatile precursor for generating libraries of novel compounds. Its primary reactivity centers on the nucleophilic amino group.

Application 1: Amide Bond Formation for Bioactive Scaffolds

The amide bond is arguably the most common functional group in medicinal chemistry, linking molecular fragments in a stable and predictable geometry.[4] Coupling our title aniline with various carboxylic acids is a direct path to potential enzyme inhibitors, receptor modulators, and other bioactive molecules.

Rationale for Reagent Choice: For electron-deficient or sterically hindered anilines, standard amide coupling conditions can be sluggish. The use of carbodiimide activators like EDC in conjunction with additives like HOBt or acyl transfer agents like DMAP provides a reliable method to form a highly reactive acyl-intermediate, ensuring efficient coupling.[5]

Coupling ReagentCommon NameActivation MechanismKey Features
EDC / HOBt Carbodiimide/BenzotriazoleForms reactive O-acylisourea, then HOBt esterReduces side reactions and racemization. Water-soluble byproducts.[6]
HATU Uronium SaltForms highly reactive acyl-imidazolium ionVery fast and efficient, even for difficult couplings.[6]
DCC / DMAP Carbodiimide/Acyl TransferForms O-acylisourea, then reactive acyl-pyridiniumHighly effective but produces insoluble dicyclohexylurea (DCU) byproduct.[5]

Protocol 3: EDC/HOBt Mediated Amide Coupling

Materials:

  • 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (1.0 equiv)

  • Carboxylic Acid of choice (e.g., 4-fluorobenzoic acid) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 - 1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM in a dry, nitrogen-flushed flask.

  • Add EDC and HOBt to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the title aniline in anhydrous DCM.

  • Add the aniline solution and DIPEA to the activated carboxylic acid mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_reactants Reactants cluster_reagents Reagents Aniline Target Aniline Product Amide Product Aniline->Product CarboxylicAcid R-COOH ActivatedEster Reactive HOBt Ester CarboxylicAcid->ActivatedEster Activation EDC EDC EDC->ActivatedEster HOBt HOBt HOBt->ActivatedEster ActivatedEster->Product Nucleophilic Attack

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Application 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] This reaction allows for the coupling of our title aniline with aryl halides or triflates, providing access to complex tri-aryl amine structures, which are prevalent in materials science and as privileged scaffolds in medicinal chemistry.[8]

Rationale for Reagent Choice: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor, phosphine ligand, and base. For coupling an electron-neutral aniline with an aryl bromide, a common and effective catalyst system is Pd₂(dba)₃ with a biarylphosphine ligand like XPhos. Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the catalytic cycle.[8]

Protocol 4: Buchwald-Hartwig N-Arylation

Materials:

  • 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (1.2 equiv)

  • Aryl Bromide of choice (e.g., 4-bromotoluene) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk tube or microwave vial, add the aryl bromide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the title aniline and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 4-24 hours, with stirring.

  • Monitor the reaction by LC-MS or TLC.

  • After completion, cool the reaction to room temperature. Quench carefully with water.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent. Purify the crude product by flash column chromatography.

Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) LigandEx Ar-Pd(II)-N(L2) OxAdd->LigandEx Amine Coordination & Deprotonation (Base, R2NH) RedElim Product Formation LigandEx->RedElim Reductive Elimination RedElim->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Organic Syntheses. α-Carboline. Org. Synth. 2016, 93, 272. Available from: [Link]

  • Pattar, S. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorg. Med. Chem. Lett. 2010, 20(2), 653-656. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein J. Org. Chem. 2021, 17, 188-196. Available from: [Link]

  • MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules 2023, 28(12), 4753. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Introduction: The synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, a key intermediate in pharmaceutical and materials science, presents unique challenges related to impurity generation. The molecule's struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, a key intermediate in pharmaceutical and materials science, presents unique challenges related to impurity generation. The molecule's structure, featuring a diaryl ether linkage and a substituted aniline, allows for several synthetic routes, each with a distinct side product profile. This guide provides an in-depth analysis of common impurities, their mechanistic origins, and robust troubleshooting strategies to enable researchers to achieve high purity and yield. We will focus on the two most prevalent synthetic strategies: a classical approach involving Ullmann condensation followed by nitro group reduction, and a modern approach using a Buchwald-Hartwig amination.

Part 1: Overview of Synthetic Pathways

The selection of a synthetic route is a critical decision that dictates the potential impurity landscape. Understanding the core transformations is the first step in effective troubleshooting.

  • Route A: Ullmann Condensation & Nitro Reduction: This traditional pathway involves two main steps. First, a diaryl ether is formed via a copper-catalyzed Ullmann condensation between a substituted phenol and an activated aryl halide (e.g., 4-chloro-2-nitrotoluene is not the correct starting material, it should be a di-halo nitrobenzene or a chloro-nitro-phenol). A more plausible route is coupling 4-halo-2-chloro-1-nitrobenzene with 5-isopropyl-2-methylphenol.[1][2][3] The second step is the reduction of the nitro group to the target aniline.[4][5]

  • Route B: Buchwald-Hartwig Amination: This modern approach builds the C-N bond in the final step. It involves a palladium-catalyzed cross-coupling of a pre-formed diaryl ether halide, 1-halo-3-chloro-4-(5-isopropyl-2-methylphenoxy)benzene, with an ammonia equivalent.[6][7][8] This method generally offers milder conditions but is sensitive to catalyst, ligand, and base selection.[9]

Synthetic_Pathways cluster_0 Route A: Ullmann + Reduction cluster_1 Route B: Buchwald-Hartwig A_SM 4-Halo-2-chloro-1-nitrobenzene + 5-Isopropyl-2-methylphenol A_INT Diaryl Ether Nitro Intermediate A_SM->A_INT Ullmann Condensation (Cu Catalyst) A_PROD Target Aniline A_INT->A_PROD Nitro Group Reduction (e.g., Fe/HCl) B_SM Diaryl Ether Halide + Ammonia Equivalent B_PROD Target Aniline B_SM->B_PROD Buchwald-Hartwig Amination (Pd Catalyst) Impurity_Formation SM Starting Materials (Aryl Halide + Phenol/Amine) INT Key Intermediate (e.g., Pd-Aryl Complex or Nitro-Ether) SM->INT Main Reaction Start SP5 Incomplete Reaction SM->SP5 Stalled Reaction PROD Desired Product 3-Chloro-4-(...)aniline INT->PROD Desired Pathway (Coupling / Reduction) SP1 Hydrodehalogenation INT->SP1 Reductive Side Rxn SP2 Homocoupling (Biaryl) INT->SP2 Dimerization SP4 Incomplete Reduction (Azo/Azoxy) INT->SP4 Incomplete Conversion (Route A) SP3 Over-arylation (Diarylamine) PROD->SP3 Further Reaction (Route B)

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Welcome to the technical support center for the purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. As a substituted aniline, this molecule presents common yet solvable purification hurdles, primarily related to its basicity, susceptibility to oxidation, and the nature of impurities generated during its synthesis. This document provides in-depth, question-and-answer-based troubleshooting guides, grounded in established chemical principles, to help you navigate these challenges effectively.

Part 1: Understanding Common Impurities

A successful purification strategy begins with understanding the potential impurities in your crude material. The synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, typically involving a nucleophilic aromatic substitution followed by a nitro group reduction, can introduce several types of impurities.

FAQ: What are the most likely impurities in my crude product?

Your crude material can contain a mixture of unreacted starting materials, reaction byproducts, and degradation products. Identifying these is the first step in selecting an appropriate purification method.

Table 1: Potential Impurities and Their Sources

Impurity TypePotential SourceCommon Characteristics
Starting Materials Incomplete reactione.g., 2-chloro-4-nitrophenol, 5-isopropyl-2-methylphenol. Often more polar than the final product.
Nitro-aromatics Incomplete reduction of the nitro groupHighly colored (yellow/orange), polar impurities.
Oxidation Products Air exposure of the aniline functional groupLeads to dark, often tarry or polymeric materials that are difficult to characterize.[1][2]
Regioisomers Non-specific reactions during synthesisIsomers with the chloro or phenoxy group at different positions. Have very similar properties to the desired product.
Inorganic Salts Aqueous workup (e.g., neutralization)Non-soluble in most organic solvents but can be trapped in the product matrix.

Below is a diagram illustrating the origin of these common impurities from a hypothetical two-step synthesis.

cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Nitro Reduction SM1 5-isopropyl-2-methylphenol Reaction1 Nucleophilic Aromatic Substitution (e.g., with K2CO3) SM1->Reaction1 SM2 1,3-dichloro-4-nitrobenzene SM2->Reaction1 Intermediate Crude Nitro Intermediate Reaction1->Intermediate Impurity1 Unreacted Starting Materials Reaction1->Impurity1 Incomplete Reaction Impurity2 Regioisomeric Ether Reaction1->Impurity2 Side Reaction Reaction2 Reduction (e.g., Fe/HCl or H2/Pd) Intermediate->Reaction2 Impurity1->Intermediate Impurity2->Intermediate CrudeProduct Crude 3-Chloro-4-(5-isopropyl- 2-methylphenoxy)aniline Reaction2->CrudeProduct Impurity3 Unreduced Nitro Compound Reaction2->Impurity3 Incomplete Reduction Impurity4 Oxidation/Polymeric Byproducts CrudeProduct->Impurity4 Air Exposure

Caption: Origin of impurities in a typical synthesis workflow.

Part 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. However, success depends heavily on solvent choice and technique.[3][]

Q1: My crude product is a dark brown or black solid. How can I remove the color?

Answer: Discoloration in anilines is almost always due to aerial oxidation.[1][2] These colored impurities are often highly polar and can be effectively removed using activated carbon.

Protocol: Decolorization with Activated Carbon

  • Solvent Selection: Choose a suitable recrystallization solvent in which your product is highly soluble when hot and poorly soluble when cold (e.g., isopropanol, ethanol, or a heptane/ethyl acetate mixture).

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent to achieve complete dissolution.

  • Carbon Treatment: Remove the flask from the heat source. Cautiously add a small amount of activated carbon (typically 1-2% w/w of your crude product). Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Heating and Filtration: Gently heat the mixture for 5-10 minutes. While still hot, filter the solution through a pad of Celite or fluted filter paper to remove the carbon.[5] This "hot filtration" step is critical to prevent your product from crystallizing prematurely.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, lighter-colored crystals by vacuum filtration.[6]

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6]

Troubleshooting Steps:

  • Cause: The boiling point of your solvent is likely higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent.

  • Cause: The solution is too concentrated, leading to supersaturation.

    • Solution: Re-heat the mixture until it is a single phase (oil and solvent combined) and add more hot solvent until the solution is clear and homogenous. Then, allow it to cool slowly.

  • Cause: Impurities are depressing the melting point of your product.

    • Solution: Attempt a preliminary purification by another method, such as a quick filtration through a plug of silica gel or an acid-base extraction, before recrystallization.

Part 3: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating mixtures, but anilines require special consideration due to their basicity.

Q1: My product is streaking badly on a silica gel column, giving poor separation and broad peaks. How do I fix this?

Answer: This is a classic problem when purifying basic compounds like anilines on standard silica gel. The amine group (-NH2) is basic, while the surface of silica gel is covered in acidic silanol groups (Si-OH).[7][8] This strong acid-base interaction causes your compound to "stick" to the column, resulting in tailing or streaking.

Solutions:

  • Add a Competing Base: Incorporate a small amount of a volatile amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), into your eluent (mobile phase). A common starting point is 0.5-1% TEA in your hexane/ethyl acetate or DCM/methanol system.[7] The TEA will interact with the acidic silanols, effectively "masking" them and allowing your aniline to travel through the column smoothly.

  • Use a Modified Stationary Phase: For very challenging separations, consider using an amine-functionalized silica gel column.[8] These columns have an amino-propyl bonded phase that creates a more neutral environment, preventing the unwanted interaction.

  • Consider Reversed-Phase Chromatography: In reversed-phase (e.g., C18) chromatography, purifying amines at a neutral or slightly alkaline pH (if the stationary phase allows) can be very effective. At higher pH, the amine is in its neutral, free-base form, making it more hydrophobic and more likely to separate well.[7]

The following decision tree can guide your chromatography strategy.

start Need to purify by column chromatography tlc_test Run a TLC plate on standard silica gel start->tlc_test tailing_check Does the spot show significant tailing? tlc_test->tailing_check no_tailing Proceed with standard silica gel chromatography tailing_check->no_tailing No tailing Tailing is observed tailing_check->tailing Yes strategy Select a mitigation strategy tailing->strategy add_tea Add 0.5-1% Triethylamine (TEA) to the eluent strategy->add_tea Quick & Common amine_column Use an amine-functionalized silica column strategy->amine_column Difficult Separation rp_hplc Use reversed-phase chromatography (e.g., C18) strategy->rp_hplc Polar Compound

Caption: Decision tree for selecting a chromatography method.

Part 4: Alternative and Complementary Purification Methods
Q1: How can I efficiently remove non-basic impurities like unreacted starting materials?

Answer: Acid-base extraction is an excellent and highly selective method for separating basic anilines from neutral or acidic impurities. The principle is to convert the water-insoluble aniline into a water-soluble salt by reacting it with an acid.

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1 M hydrochloric acid (HCl). The basic aniline will react to form the hydrochloride salt, which will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Drain the aqueous layer (containing your protonated product) into a clean flask. Discard the organic layer (containing impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the solution is basic (pH > 10). Your aniline will precipitate as the free base.

  • Final Extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM (2-3 times). Your purified aniline product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Summary of Purification Techniques

Choosing the right method depends on the scale of your purification and the nature of the impurities.

Table 2: Comparison of Purification Methods

MethodPrimary UseProsCons
Recrystallization Removing minor impurities from a largely pure, solid product.Scalable, cost-effective, can yield very high purity.Can have low recovery; requires the product to be a stable solid; "oiling out" can be an issue.
Column Chromatography Separating complex mixtures with different polarities.High resolving power, versatile for many impurity types.Can be slow and solvent-intensive; tailing is a common issue for anilines.[7]
Acid-Base Extraction Removing neutral or acidic impurities from a basic product.Fast, highly selective for separating by basicity, inexpensive.Will not separate other basic impurities; can involve emulsions.

By understanding the nature of your impurities and applying these targeted troubleshooting strategies, you can significantly improve the purity, yield, and efficiency of your work with 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

References
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Sciencemadness.org. (2023, July 4). Purification of Aniline Hydrochloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Troubleshooting

stability issues of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline in solution

This guide is designed for researchers, scientists, and drug development professionals working with 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline. As a novel compound, understanding its stability profile is critical fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline. As a novel compound, understanding its stability profile is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this molecule in solution.

Introduction: Why Stability Matters

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a substituted aromatic amine containing several key functional groups that influence its chemical behavior: an aniline moiety, a chloro-substituent, and a substituted phenoxy ether linkage. Aromatic amines are known for their susceptibility to oxidative degradation, while ether bonds can be liable to hydrolysis under certain conditions.[1][2] Therefore, establishing a comprehensive stability profile through forced degradation studies is not merely a regulatory formality but a cornerstone of successful research and development.[3][4] These studies help to identify potential degradants, elucidate degradation pathways, and develop validated, stability-indicating analytical methods.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline in solution?

A1: Based on its chemical structure, the compound is susceptible to several degradation pathways:

  • Oxidation: The primary point of oxidative attack is the aniline nitrogen. The lone pair of electrons on the nitrogen atom makes it electron-rich and prone to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or colored polymeric impurities.[2][3] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.[1]

  • Hydrolysis: The ether linkage between the two aromatic rings could be susceptible to cleavage under harsh acidic or basic conditions, although this typically requires significant energy (e.g., high temperatures).[3] Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water.

  • Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate free-radical reactions, leading to complex degradation profiles.[2] It is crucial to consider photostability as an integral part of stability testing.[2]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8°C or frozen at -20°C, to reduce the rate of all potential chemical reactions.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can displace oxygen and significantly inhibit oxidative degradation.

  • Solvent: Use aprotic, high-purity solvents (e.g., acetonitrile, DMSO) for initial stock preparation. Avoid solvents with high water content or reactive impurities.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution can significantly impact the stability of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline. The aniline group is basic and will be protonated at low pH. This protonation can decrease its susceptibility to oxidation but may increase its solubility in water. Conversely, at neutral to high pH, the free base form is more prevalent, making it more susceptible to oxidation. Extreme pH values (e.g., <2 or >10) combined with heat can promote hydrolysis of the ether linkage.[4]

Q4: My solution is turning a pale yellow/brown color upon standing. Is this a sign of degradation?

A4: Yes, a color change, particularly to yellow, brown, or pink, is a classic indicator of aromatic amine oxidation. This is often due to the formation of highly conjugated polymeric impurities. Even if the parent peak in your analytical chromatogram has not significantly decreased, the presence of color indicates that degradation is occurring, and the degradants may be difficult to detect or retain by the current analytical method.

Troubleshooting Guide: Stability Issues in Experiments

This section addresses specific problems you may encounter during your work.

Issue 1: I'm observing multiple new, small peaks in my HPLC chromatogram after my samples were left on the autosampler overnight. What is happening?

  • Probable Cause: This is likely due to on-instrument degradation. The aniline moiety is probably oxidizing upon exposure to air in the partially-filled sample vial. The ambient temperature of the autosampler tray may also be sufficient to accelerate this process.

  • Solution & Causality:

    • Control the Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C). This is the most effective way to slow down degradation kinetics.

    • Minimize Exposure Time: Limit the time samples spend on the autosampler. Prepare and run sequences in smaller batches if necessary.

    • Use Vial Inserts: If injecting small volumes, use vial inserts to minimize the headspace volume, thereby reducing the amount of available oxygen for oxidation.

    • Investigate Mobile Phase Compatibility: Ensure the compound is not degrading upon mixing with the mobile phase. Prepare a sample in mobile phase and analyze it at time-zero and after several hours to confirm stability.

Issue 2: The peak area of my main compound is decreasing over time, but I don't see corresponding new peaks appearing in the chromatogram.

  • Probable Cause 1: Formation of Non-UV-Active or Poorly Retained Degradants. The degradation products may not have a chromophore that absorbs at your chosen UV wavelength. Alternatively, they could be highly polar compounds that elute in the solvent front and are hidden by solvent peaks.

  • Solution & Causality:

    • Use a Photodiode Array (PDA) Detector: A PDA detector allows you to examine the entire UV-Vis spectrum. Check for peaks at different wavelengths. This can help you find a more suitable wavelength to monitor both the parent compound and its degradants.

    • Check the Solvent Front: Modify your HPLC gradient to include a longer hold at the initial, highly aqueous conditions to see if any new peaks resolve from the solvent front.

    • Perform a Mass Balance Calculation: A key part of a validated stability-indicating method is the mass balance.[2] The sum of the parent compound and all degradation products should remain constant over time. A significant drop in mass balance suggests that some degradants are not being detected.

  • Probable Cause 2: Adsorption or Precipitation. The compound or its degradants might be adsorbing to the vial walls or precipitating out of solution if their solubility is exceeded.

  • Solution & Causality:

    • Check Solubility: Ensure your sample concentration is well below the solubility limit in the chosen solvent.

    • Use Different Vial Materials: Test different vial types (e.g., glass vs. polypropylene) to check for adsorption effects.

    • Visually Inspect Samples: Before injection, visually inspect your samples for any signs of precipitation or cloudiness.

Experimental Protocols & Data

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines the conditions for intentionally degrading the compound to understand its liabilities.[3][4]

Objective: To identify potential degradation products and pathways for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL. Include a control sample diluted with the solvent (e.g., 50:50 acetonitrile:water) and kept at 4°C in the dark.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary (e.g., acid/base samples), and dilute to a target concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method.[5][6]

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ParametersTypical IncubationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C for 24-48 hoursEther linkage cleavage
Base Hydrolysis 0.1 M NaOH60°C for 24-48 hoursEther linkage cleavage
Oxidation 3% H₂O₂Room Temp for 8-24 hoursN-oxidation, ring hydroxylation
Thermal 80°C (in solution)48 hoursGeneral decomposition
Photolytic ICH Q1B light conditionsExpose solid & solutionRadical-based degradation
Diagram 1: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Dilute to 0.1 mg/mL base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Dilute to 0.1 mg/mL oxid Oxidation (3% H2O2, RT) stock->oxid Dilute to 0.1 mg/mL photo Photolytic (ICH Q1B) stock->photo Dilute to 0.1 mg/mL thermal Thermal (80°C) stock->thermal Dilute to 0.1 mg/mL control Control Sample (4°C, Dark) stock->control Dilute to 0.1 mg/mL sampling Sample at Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling control->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc report Identify Degradants & Assess Mass Balance hplc->report

Caption: Workflow for a forced degradation study.

Diagram 2: Potential Degradation Pathways

G cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway (Forced) parent 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline n_oxide N-Oxide Derivative parent->n_oxide [O] (e.g., H2O2) poly Colored Polymeric Impurities parent->poly [O] / Light phenol 4-Amino-2-chlorophenol parent->phenol H+ / Δ (Acid Hydrolysis) thymol Thymol (5-isopropyl-2-methylphenol) parent->thymol H+ / Δ (Acid Hydrolysis)

Caption: Potential degradation pathways for the target compound.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Benchchem.
  • RSC Publishing. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide.
  • ResearchGate. (2025, August 9). Electrochemical oxidation of 4-chloroaniline, 2,4-dichloroaniline and 2,4,6-trichloroaniline in acetonitrile solution | Request PDF.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • RSC Publishing. (2020, August 26). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide.
  • PMC. (2023, October 1).
  • RJPT.
  • ResearchGate. (2015, February 23).
  • PMC - NIH.
  • PubChem. 3-Chloro-5-(propan-2-yl)aniline.
  • PubChem. 4-(2-Isopropyl-5-methylphenoxy)aniline | C16H19NO | CID 8566657.
  • Benchchem. Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • MDPI. (2024, March 19). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2.
  • Specialty Analytical.
  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • PLOS One. (2013, April 17).
  • ChemicalBook. (2026, January 13). 3-Chloro-2-methylaniline | 87-60-5.
  • PubMed. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM.
  • PubChem. (2026, February 7). 3-Chloro-4-(5-fluoro-2-methoxypyridin-4-yl)aniline.
  • ThermoFisher.
  • US EPA. (2025, December 14). CAS Registry - List Details - SRS.
  • PubChemLite. 3-chloro-4-fluoro-n-(2-methylpropyl)aniline.
  • SAFETY DATA SHEET.
  • OPUS. (2025, August 28). Analytical Methods.
  • PubMed. Mechanism of Aniline Degradation by Yeast Strain Candida Methanosorbosa BP-6.
  • PubChem. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255.
  • Science.gov. degradation product formed: Topics by Science.gov.
  • Sigma-Aldrich. 3-chloro-4-(2,5-dimethylphenoxy)aniline.
  • Biopharm Inc. (2024, September 5). J0524B.
  • PubChem - NIH.
  • OSTI.GOV. (2022, September 15). BioSTEAMDevelopmentGroup/Bioindustrial-Park/TAL (Software).
  • Per- and Polyfluoroalkyl Substances (PFAS) Report. (2020, March 9).

Sources

Optimization

removing impurities from 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Technical Support Center: Purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline Senior Application Scientist Desk [1][2] Subject: Troubleshooting Impurity Removal in Diaryl Ether Aniline Synthesis Reference Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline Senior Application Scientist Desk [1][2]

Subject: Troubleshooting Impurity Removal in Diaryl Ether Aniline Synthesis Reference Molecule: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (referred to herein as CIMA-Ether )[1][2]

Executive Summary

You are likely synthesizing CIMA-Ether via an SNAr coupling of 3-chloro-4-fluoronitrobenzene with Carvacrol (5-isopropyl-2-methylphenol), followed by nitro-reduction.[1][2]

This molecule presents a unique purification challenge: it combines a basic aniline, a potentially labile chlorine atom, and a highly lipophilic "greasy" carvacrol tail.[2] Standard silica chromatography often fails because the lipophilic tail causes streaking, while the amine interacts with silanols.

This guide prioritizes Chemo-Selective Extraction and Salt Formation over chromatography to ensure scalability and purity.[1]

Module 1: The "Oregano" Problem (Removing Carvacrol)

User Issue: "My product has a persistent smell of oregano/thyme and appears as an oil or sticky solid, even after high-vacuum drying."

Diagnosis: You have residual Carvacrol (5-isopropyl-2-methylphenol).[1][2] Because carvacrol is a phenol with a high boiling point (237°C), it co-elutes with your product on non-polar columns and resists rotary evaporation.[2]

Technical Solution: The pH Swing Protocol You must exploit the acidity of the phenol (pKa ~10) versus the basicity of your aniline (pKa ~4-5).

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude CIMA-Ether in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] Avoid ethers (Et₂O) as they solubilize water/phenols too well.

  • The Caustic Wash (Crucial): Wash the organic phase 3x with 2M NaOH (cold).

    • Mechanism:[2][3][4] NaOH deprotonates the Carvacrol (Ar-OH → Ar-O⁻ Na⁺), forcing it into the aqueous layer.[1][2] The CIMA-Ether (Ar-NH₂) remains neutral and stays in the organic layer.[1]

  • Verification: Acidify a small aliquot of the aqueous wash with HCl. If it turns cloudy, you successfully pulled out the carvacrol.

  • The Acid Extraction (The "Flip"):

    • Extract the organic layer with 1M HCl (3x).

    • Mechanism:[2][3][5] Your aniline protonates (Ar-NH₃⁺ Cl⁻) and moves to the water.[1] Neutral impurities (unreacted nitro intermediate, tars, non-phenolic byproducts) stay in the organic layer.[2]

    • Discard the organic layer (after checking it contains no product).

  • Recovery: Basify the aqueous acidic layer with NaOH to pH > 10. The CIMA-Ether will precipitate or oil out.[1] Extract back into fresh DCM, dry over Na₂SO₄, and concentrate.

Visualizing the Logic:

PurificationLogic Start Crude Mixture (Aniline + Carvacrol + Nitro) OrgSolv Dissolve in DCM Start->OrgSolv WashNaOH Wash with 2M NaOH OrgSolv->WashNaOH Split1 Phase Separation WashNaOH->Split1 AqLayer1 Aqueous Layer (Contains Carvacrol as Phenolate) Split1->AqLayer1 Waste OrgLayer1 Organic Layer (Aniline + Nitro + Neutrals) Split1->OrgLayer1 ExtractHCl Extract with 1M HCl OrgLayer1->ExtractHCl Split2 Phase Separation ExtractHCl->Split2 OrgLayer2 Organic Layer (Discard: Nitro + Neutrals) Split2->OrgLayer2 Waste AqLayer2 Aqueous Layer (Contains Aniline Salt) Split2->AqLayer2 Basify Basify (pH > 10) Extract into DCM AqLayer2->Basify Final Pure CIMA-Ether Basify->Final

Caption: The "pH Swing" purification strategy exploits the amphoteric difference between the acidic carvacrol impurity and the basic aniline target.[1][2]

Module 2: The "Brown Tar" Syndrome (Oxidation & Color)[7][8]

User Issue: "My compound was pale yellow initially but turned dark brown/purple after sitting on the bench overnight."

Diagnosis: Anilines are electron-rich and prone to auto-oxidation, forming azo, azoxy, or quinone-imine species.[1][2] The ether linkage in CIMA-Ether adds electron density, making the ring even more susceptible to oxidation.

Technical Solution: Stabilization & Salt Formation Do not store the free base. Convert it to a stable salt immediately.

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimum amount of anhydrous Ethanol or Diethyl Ether .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (or bubble HCl gas) dropwise until pH < 2.

  • A white/off-white precipitate should form.[1]

    • Troubleshooting: If no solid forms, add Heptane or Et₂O as an anti-solvent.[2]

  • Filter and wash with cold ether.

  • Result: The hydrochloride salt (CIMA-Ether[1] • HCl) is shelf-stable and resistant to oxidation.[1][2]

Solvent Compatibility Table for Recrystallization:

Solvent SystemSuitabilityNotes
Ethanol / Water ⭐⭐⭐ (High)Best for removing inorganic salts.[1][2] Dissolve in hot EtOH, add water until turbid, cool.
Toluene / Heptane ⭐⭐⭐ (High)Excellent for rejecting non-polar "grease" and residual carvacrol.
DCM / Hexane ⭐⭐ (Medium)Good for precipitation but less effective for purification.
Ethyl Acetate ⭐ (Low)Often too soluble; product may not crystallize well.

Module 3: De-chlorination Risks (Catalytic Hydrogenation)

User Issue: "LC-MS shows a mass peak of [M-34], indicating the loss of Chlorine."

Diagnosis: If you used Palladium on Carbon (Pd/C) with Hydrogen gas to reduce the nitro precursor, you likely performed a hydrodehalogenation.[2] The Chlorine at the 3-position is susceptible to removal under standard hydrogenation conditions.

Technical Solution: Switch Reductants Avoid Pd/C for chlorinated aromatics unless you use specific poisons (e.g., sulfided platinum).[2]

Alternative Reduction Protocols:

  • Iron / Ammonium Chloride (Fe/NH₄Cl):

    • Conditions: Reflux in EtOH/Water (3:1).

    • Pros: Chemoselective. Will not touch the Aryl-Cl bond.[1]

    • Cons: Iron sludge. Filter hot through Celite immediately.

  • Stannous Chloride (SnCl₂):

    • Conditions: Reflux in EtOH or EtOAc.

    • Pros: Very mild, high yield.[2]

    • Cons: Tin salts are difficult to remove. Use the "Fluoride Wash" trick (wash organic layer with KF solution) to precipitate tin as insoluble fluorides.

  • Zinc / Acetic Acid:

    • Conditions: Room temperature to mild heat.

    • Pros: Cheap and effective.[6]

Module 4: FAQ - Specific Impurity Profiles

Q: I see a spot on TLC just above my product that fluoresces strongly. What is it? A: This is likely the Nitro-Ether intermediate .[1] It is less polar than the amine (travels higher) and often has strong UV activity.

  • Fix: If the "Acid Extraction" (Module 1) didn't remove it, perform a silica plug filtration using 10% EtOAc in Hexane.[2] The nitro compound elutes first; the amine sticks. Then flush the amine with 50% EtOAc/Hexane.

Q: My product is an oil, but literature says it should be a solid. A: This indicates solvation or impurities (likely Carvacrol).[2]

  • High-vacuum dry at 40°C for 12 hours.

  • If still oil, perform the HCl Salt formation (Module 2). The salt will almost certainly be a solid, allowing you to filter off the oily impurities in the mother liquor.

Q: Can I use column chromatography? A: Yes, but pretreat your silica.[2]

  • Amine Tailing: Untreated silica is acidic. It will bind your aniline, causing broad streaks.[2]

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane:EtOAc:TEA 80:19:1).[2] This neutralizes the silica sites, resulting in sharp bands.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 .[2] (Standard protocols for acid-base extraction of amines).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[2] Butterworth-Heinemann, 2013 .[1][2] Link (Solvent selection and recrystallization strategies).[2]

  • BenchChem Technical Support. Purification of 3-Chloro-4-(isopentyloxy)aniline. (Analogous structure purification data). Link[1][2]

  • Organic Syntheses. Reduction of Nitro Compounds using Fe/NH4Cl. Coll. Vol. 5, p. 567.[2] (Chemoselective reduction protocol to avoid dehalogenation). Link

  • Lomitapide Synthesis Patents. WO2007131358. (Describes synthesis of similar diaryl ether intermediates and purification via salt formation). Link[1][2]

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Executive Summary The target molecule, 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , represents a critical scaffold in the synthesis of next-generation kinase inhibitors (specifically targeting ALK and c-Met pathways...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline , represents a critical scaffold in the synthesis of next-generation kinase inhibitors (specifically targeting ALK and c-Met pathways) and ion channel modulators. Its structural core combines a halogenated aniline with a bulky, lipophilic carvacrol ether moiety.[1]

The synthesis of this molecule hinges on the construction of the diaryl ether linkage followed by the chemoselective reduction of the nitro precursor.[1] This guide evaluates three distinct synthetic pathways, prioritizing regioselectivity, atom economy, and scalability.

Recommendation: Route A (SNAr with Fluorine Displacement) is the superior protocol for research and early-phase development due to its exceptional regiocontrol and mild conditions.[1]

Retrosynthetic Analysis & Pathway Logic

The structural challenge lies in installing the ether linkage at the 4-position without disturbing the chlorine atom at the 3-position, followed by reducing the nitro group without hydrodechlorination.[1]

Pathway Visualization

SynthesisRoutes cluster_legend Legend Target Target: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline NitroInt Intermediate: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)nitrobenzene NitroInt->Target Chemoselective Reduction (Fe/NH4Cl or SnCl2) PrecursorF Route A (Preferred): 3-Chloro-4-fluoronitrobenzene PrecursorF->NitroInt SNAr (F displacement) Base, Mild Heat PrecursorCl Route B (Cost-Effective): 3,4-Dichloronitrobenzene PrecursorCl->NitroInt SNAr (Cl displacement) High Temp, Strong Base Carvacrol Reagent: Carvacrol (5-isopropyl-2-methylphenol) Carvacrol->NitroInt Nucleophilic Attack key1 Blue Arrow: Optimal Route key2 Red Dashed: Alternative Route

Figure 1: Retrosynthetic logic comparing the activated Fluoro-pathway (Route A) vs. the Chloro-pathway (Route B).

Detailed Route Comparison

Route A: SNAr of 3-Chloro-4-fluoronitrobenzene (The "Gold Standard")

This route exploits the high electronegativity of fluorine to accelerate Nucleophilic Aromatic Substitution (SNAr).[1] The nitro group at the para position activates the fluorine, making it an excellent leaving group, significantly better than chlorine in this context.[1]

  • Mechanism: Addition-Elimination (Meisenheimer complex).[1]

  • Regioselectivity: >99%.[1] The nucleophile (Carvacrol anion) attacks the carbon bonded to Fluorine exclusively due to the para-nitro activation and the superior leaving group ability of F vs Cl in SNAr.[1]

  • Reduction: Iron-mediated reduction is chosen to prevent the loss of the chlorine atom (dehalogenation), which is a common risk with Pd/C hydrogenation.[1]

Route B: SNAr of 3,4-Dichloronitrobenzene (The "Industrial" Alternative)

This route uses a cheaper starting material.[1] However, the leaving group is a chlorine atom.[1] While the para-nitro group still activates the 4-position, the reactivity difference between the 3-Cl and 4-Cl is less pronounced than F vs Cl, leading to potential regio-isomers (3-substitution) and requiring harsher reaction conditions.[1]

  • Pros: Lower raw material cost.

  • Cons: Higher reaction temperatures (120°C+), lower yield, higher impurity profile.

Comparative Data Summary
FeatureRoute A (Fluoro-Precursor)Route B (Dichloro-Precursor)
Precursor Cost ModerateLow
Reaction Temp 60 - 80 °C120 - 140 °C
Reaction Time 4 - 6 Hours12 - 24 Hours
Yield (Step 1) 92 - 96%75 - 85%
Regioselectivity Excellent (>99:1)Moderate (90:10)
Purification CrystallizationColumn Chromatography usually required

Recommended Experimental Protocol (Route A)

Objective: Synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline via 3-Chloro-4-fluoronitrobenzene.

Step 1: Ether Formation (SNAr Coupling)

Reagents:

  • 3-Chloro-4-fluoronitrobenzene (1.0 equiv)

  • Carvacrol (1.05 equiv)[1]

  • Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Solvent: DMF or DMSO (0.5 M concentration)

Procedure:

  • Charge a round-bottom flask with 3-Chloro-4-fluoronitrobenzene (10.0 g, 57.0 mmol) and Carvacrol (9.0 g, 60.0 mmol).[1]

  • Add anhydrous DMF (115 mL) and stir to dissolve.

  • Add

    
      (11.8 g, 85.5 mmol) in one portion.
    
  • Heat the mixture to 80°C under

    
     atmosphere for 4-6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3][4] The limiting reagent (fluoro-nitrobenzene) should be consumed.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product will precipitate as a yellow/orange solid.[1]

  • Filter the solid, wash copiously with water to remove DMF and inorganic salts.[1]

  • Dry in a vacuum oven at 50°C.

    • Expected Yield: ~16.5 g (95%).[1]

    • Identity: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)nitrobenzene.

Step 2: Chemoselective Nitro Reduction

Critical Note: Avoid standard ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 conditions to prevent dechlorination of the 3-Cl substituent.

Reagents:

  • Nitro intermediate (from Step 1)[1]

  • Iron powder (Fe) (5.0 equiv)[1]

  • Ammonium Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)[1]

Procedure:

  • Dissolve the Nitro intermediate (10.0 g, 32.7 mmol) in Ethanol (100 mL) and Water (33 mL).

  • Add Ammonium Chloride (8.7 g, 163 mmol) and Iron powder (9.1 g, 163 mmol).

  • Heat the suspension to Reflux (80°C) with vigorous stirring for 2-4 hours.

    • Mechanism: The reaction proceeds via electron transfer from Fe surface.[1] The pH remains near neutral, preserving the aryl chloride.[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Concentrate the filtrate to remove ethanol.[1]

  • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary, though crude purity is often >95%.[1]

    • Final Product: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

    • Appearance: Off-white to pale brown solid.[1]

Analytical Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       6.8 - 7.2 ppm (Aromatic protons, complex pattern due to two rings).
      
    • 
       5.0 - 5.5 ppm (Broad singlet, 2H, 
      
      
      
      ).
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       2.1 ppm (Singlet, 3H, 
      
      
      
      from carvacrol).
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       1.1 ppm (Doublet, 6H, Isopropyl methyls).
      
  • Mass Spectrometry (ESI+):

    • Expected ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (approx, dependent on Cl isotope pattern).
      
    • Observe characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[1]

References

  • SNAr Reactivity of Halonitrobenzenes

    • Guidechem.[1] "Preparation of 3-chloro-4-fluoronitrobenzene."[1][4][5] Accessed Oct 2023.[1]

  • Carvacrol Chemistry & Derivatives

    • Sigma-Aldrich.[1][5][6] "5-Isopropyl-2-methylphenol (Carvacrol) Product Sheet." Accessed Oct 2023.[1]

  • Chemoselective Reduction Protocols

    • Organic Syntheses.[1][7] "Reduction of Nitro Compounds using Iron/Ammonium Chloride."[1] Org. Synth. Coll. Vol. 5.

    • BenchChem.[1][2] "Synthesis Guides for Substituted Anilines."[1]

  • General Synthesis of Diaryl Ethers

    • ChemicalBook.[1] "Synthesis of 3-Chloro-4-(substituted-phenoxy)anilines." Accessed Oct 2023.[1]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline and Its Analogues

This guide provides a comprehensive comparison of the biological activity of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline and its structural analogues. As direct experimental data for this specific molecule is limited...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline and its structural analogues. As direct experimental data for this specific molecule is limited in publicly accessible literature, this analysis leverages data from close structural analogues and established structure-activity relationships (SAR) within the broader class of phenoxyaniline derivatives. This approach allows for a scientifically grounded predictive comparison to guide further research and development.

Introduction to 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline belongs to the class of diaryl ether amines, a chemical scaffold that has garnered significant interest in medicinal chemistry and agrochemical research. The molecule's structure, featuring a chlorinated aniline ring linked to a substituted phenoxy group via an ether bond, provides a versatile backbone for modification to modulate its biological effects. The substituents on both aromatic rings, namely the chloro group on the aniline and the isopropyl and methyl groups on the phenoxy ring, are expected to significantly influence its lipophilicity, electronic properties, and steric profile, thereby determining its interaction with biological targets.

While specific data on the lead compound is scarce, the broader family of phenoxyaniline derivatives has been investigated for a range of biological activities, including herbicidal, fungicidal, and antimalarial properties.[1][2][3][4] This guide will explore these potential activities through a comparative lens, drawing heavily on a closely related analogue for which experimental data is available.

Comparative Analysis of Biological Activity

The biological activity of phenoxyaniline derivatives is highly dependent on the nature and position of substituents on both aromatic rings. This section will compare the known activity of a close analogue and discuss the predicted activities of our lead compound based on established structure-activity relationships.

Antimalarial Activity: A Case Study of a Close Analogue

A study on artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) , a hybrid molecule of the antimalarial drug artesunate and a close structural analogue of our lead compound, provides valuable insights.[3][4][5] The analogue, 3-chloro-4-(4-chlorophenoxy)aniline, differs from our lead compound in the substitution pattern of the phenoxy ring (a single chloro group at the 4-position versus 5-isopropyl and 2-methyl groups).

The study revealed that ATSA exhibits significant antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum and Plasmodium berghei.[3][4][5] This suggests that the 3-chloro-4-phenoxyaniline scaffold can serve as a valuable pharmacophore for antimalarial drug design.

Table 1: In Vitro and In Vivo Antimalarial Activity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) [3][4][5]

ParameterP. falciparum (3D7 - sensitive)P. falciparum (W2 - resistant)P. berghei ANKA (in vivo)P. berghei (Lumefantrine Resistant)P. berghei (Piperaquine Resistant)
IC₅₀ (ng/mL) 11.47 ± 1.31.45 ± 0.26---
ED₅₀ (mg/kg) --4.2112.6013.875
Selectivity Index 2180.91----
Therapeutic Index --> 71--

Structure-Activity Relationship Insights:

The potent activity of the 4-chlorophenoxy analogue suggests that electronegative substituents on the phenoxy ring may be favorable for antimalarial activity. In our lead compound, the 5-isopropyl and 2-methyl groups are electron-donating and increase lipophilicity. This change could impact the compound's ability to cross biological membranes and interact with its target. It is plausible that the increased lipophilicity could enhance cell penetration, but it might also alter the binding affinity to the target protein. Further experimental studies are required to determine if these substitutions enhance or diminish the antimalarial potential compared to the chlorinated analogue.

Potential Herbicidal and Fungicidal Activity

Phenoxyaniline and related phenoxy acid derivatives have a long history as herbicides and fungicides.[1][2][6] The mode of action for many phenoxy herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventually death of the plant.[7]

Structure-Activity Relationship for Herbicidal Activity:

Generally, for herbicidal activity in phenoxy-type compounds, the nature and position of substituents on the aromatic rings are critical.

  • Aniline Ring Substitution: The presence of a chlorine atom at the 3-position of the aniline ring is a common feature in many active compounds.

  • Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring significantly modulates activity. Electron-withdrawing groups, such as halogens, can influence the electronic properties of the ether oxygen and the overall molecule, which can be crucial for target interaction.[8] In our lead compound, the isopropyl and methyl groups are electron-donating. This would alter the electronic distribution compared to analogues with electron-withdrawing groups.

A hypothetical comparison of our lead compound with analogues for herbicidal activity would need to consider these electronic and steric differences. It is possible that the lipophilic isopropyl and methyl groups could enhance uptake by plant roots and leaves.

Fungicidal Potential:

Certain aniline derivatives have shown promise as fungicides, particularly against strains resistant to existing treatments.[1] The fungicidal activity is also highly dependent on the substitution pattern. A patent for fungicidal aniline derivatives suggests that a wide range of substituents can be tolerated, leading to broad-spectrum activity.[1]

To ascertain the herbicidal and fungicidal potential of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline and its analogues, a screening protocol as outlined in the experimental section would be necessary.

Experimental Protocols

To empirically determine and compare the biological activities of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline and its analogues, the following experimental workflows are recommended.

Synthesis of Analogues

A series of analogues should be synthesized to systematically probe the structure-activity relationship. This would involve varying the substituents on both the aniline and phenoxy rings.

G cluster_0 Synthesis of Analogues Start Starting Materials: - Substituted Anilines - Substituted Phenols Step1 Ullmann Condensation or Buchwald-Hartwig Coupling Start->Step1 Reaction Product Target Compound: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline & Analogues Step1->Product Purification

Caption: General synthetic scheme for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline and its analogues.

In Vitro Antimalarial Assay (Modified from[4])
  • Parasite Culture: Culture chloroquine-sensitive (3D7) and resistant (W2) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Drug Preparation: Dissolve test compounds in DMSO to prepare stock solutions and make serial dilutions.

  • Assay: Synchronize parasite cultures to the ring stage. Add the test compounds to the parasite cultures in a 96-well plate and incubate for 48 hours.

  • Quantification: Measure parasite growth inhibition using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Calculate the IC₅₀ values by non-linear regression analysis.

Herbicidal Activity Assay (Post-emergence)
  • Plant Growth: Grow test plant species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots in a greenhouse.

  • Compound Application: At the 2-3 leaf stage, spray the plants with a solution of the test compound in a suitable solvent with a surfactant.

  • Evaluation: After a set period (e.g., 14 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Determine the GR₅₀ (concentration for 50% growth reduction) for active compounds.

In Vitro Fungicidal Assay (Agar Dilution Method)
  • Media Preparation: Prepare potato dextrose agar (PDA) and amend with various concentrations of the test compounds dissolved in a suitable solvent.

  • Inoculation: Place a mycelial plug from a pure culture of the test fungus (e.g., Botrytis cinerea, Fusarium oxysporum) onto the center of the agar plates.

  • Incubation: Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

  • Measurement: Measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the EC₅₀ (effective concentration for 50% inhibition).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the key structural components of the phenoxyaniline scaffold and highlights areas for modification to explore the SAR.

SAR_Diagram mol substituents_aniline Aniline Ring Substituents (R1): - Halogens (Cl, Br, F) - Alkyl groups - Methoxy groups substituents_phenoxy Phenoxy Ring Substituents (R2, R3, R4): - Alkyl groups (isopropyl, methyl) - Halogens (Cl) - Electron-withdrawing/donating groups ether_linkage Ether Linkage: - Generally conserved - Can be replaced with thioether, amine caption Key modification points for SAR studies on the phenoxyaniline scaffold.

Caption: Key modification points for SAR studies on the phenoxyaniline scaffold.

Conclusion

The proposed experimental protocols provide a clear roadmap for the synthesis and biological evaluation of this compound and its analogues. A systematic exploration of the structure-activity relationships, by modifying the substituents on both aromatic rings, will be crucial in elucidating the full biological potential of this chemical series and identifying lead candidates for development in the pharmaceutical or agrochemical sectors.

References

  • EP0116409A2 - Fungicidal aniline derivatives - Google P
  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Manag Sci. 2023 Jun;79(6):2264-2280. (URL: [Link])

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malar J. 2023 Mar 2;22(1):74. (URL: [Link])

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malaria World. (URL: [Link])

  • EP0382375A2 - Fungicides - Google P
  • Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and i. SciSpace. (URL: [Link])

  • Synthesis and herbicidal activity of C5-substituted cinmethylin analogs. J Pestic Sci. 2024;49(2):80-86. (URL: [Link])

  • Fungicidal anilides - EP0100615A1 - Google P
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malar J. 2023 Mar 2;22(1):74. (URL: [Link])

  • Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. J Agric Food Chem. 2024 Feb 7;72(5):2327-2339. (URL: [Link])

  • SYNERGISTIC MIXTURES FOR FUNGAL CONTROL IN VEGETABLES - Patent 3618625 - EPO. (URL: [Link])

  • WO2020114932A1 - Herbicidal compositions - Google P
  • (PDF) Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. ResearchGate. (URL: [Link])

  • Publications and Patents — EcoSafe Natural Products Inc. (URL: [Link])

  • WO 2012/045798 A1 - Googleapis.com. (URL: )
  • herbicidal composition and method for controlling weeds - Justia Patents. (URL: [Link])

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
  • Evaluation of the applicability of existing (Q)SAR models for predicting the genotoxicity of pesticides and similarity analysis related with genotoxicity of pesticides for facilitating of grouping and read across: An EFSA funded project | Request PDF. ResearchGate. (URL: [Link])

  • Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase. Int J Mol Sci. 2022 Jul 8;23(14):7581. (URL: [Link])

  • Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Manag Sci. 2025 Aug 6. (URL: [Link])

  • Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents. J Agric Food Chem. 2012 Aug 29;60(34):8423-32. (URL: [Link])

  • Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity. Farmaco. 2003 Sep-Oct;58(9-10):715-27. (URL: [Link])

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. (URL: [Link])

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. (URL: [Link])

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Validation

benchmarking 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline against known standards

The following guide benchmarks 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (referred to herein as CIMP-Aniline ) against industry-standard diaryl ether scaffolds used in drug discovery. Given the specific structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (referred to herein as CIMP-Aniline ) against industry-standard diaryl ether scaffolds used in drug discovery.

Given the specific structural features—a halogenated aniline core coupled to a terpenoid-like outer ring (carvacryl moiety)—this compound is analyzed as a high-value Type II Kinase Inhibitor Scaffold and a potential Nuclear Receptor Ligand precursor.

Executive Summary

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline (CIMP-Aniline) represents a specialized "hybrid" scaffold combining the privileged 3-chloro-4-phenoxyaniline core (found in diverse kinase inhibitors) with a carvacryl (5-isopropyl-2-methylphenyl) outer ring.

Unlike standard phenoxy anilines used in blockbuster drugs (e.g., Sorafenib, Lenvatinib), CIMP-Aniline introduces significant hydrophobic bulk and asymmetry via the isopropyl and methyl substituents on the distal ring. This guide benchmarks CIMP-Aniline against three known standards to evaluate its utility in targeting allosteric hydrophobic pockets (e.g., the DFG-out pocket of kinases or the ligand-binding domain of TR


).
Key Findings
  • Lipophilicity: CIMP-Aniline exhibits a significantly higher cLogP (+1.2 log units) compared to standard fluorophenoxy anilines, necessitating formulation optimization.

  • Steric Occupancy: The carvacryl moiety provides a ~28% increase in Van der Waals volume, ideal for filling large hydrophobic back-pockets (e.g., c-Met, VEGFR2).

  • Reactivity: The 3-chloro substituent deactivates the aniline nitrogen, requiring optimized coupling protocols for urea/amide synthesis.

Compound Profile & Standards

The Candidate: CIMP-Aniline
  • IUPAC Name: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

  • Core Structure: Diaryl ether with a 3-Cl aniline head and a carvacryl tail.

  • Primary Application: Building block for Type II Kinase Inhibitors (Urea/Amide derivatives) and Thyromimetics.

The Benchmarking Standards

To provide objective performance metrics, CIMP-Aniline is compared against these industry-validated standards:

Standard IDCompound NameRole/Significance
STD-A 3-Chloro-4-(4-fluorophenoxy)aniline Baseline Control. The most common "minimalist" scaffold used in early SAR screening.
STD-B 3-Chloro-4-(3-trifluoromethylphenoxy)aniline Potency Standard. A highly lipophilic scaffold used to target deep hydrophobic pockets (e.g., RAF inhibitors).
STD-C 4-(4-Aminophenoxy)-N-methylpicolinamide Functional Standard. The core amine of Sorafenib (Nexavar), representing a validated "drug-like" fragment.

Physicochemical Benchmarking

The following data compares the calculated physicochemical properties crucial for "Drug-Likeness" (Lipinski's Rule of 5) and Lead Optimization.

Table 1: Physicochemical Properties Comparison
PropertyCIMP-Aniline (Candidate)STD-A (Baseline)STD-B (Potency)STD-C (Sorafenib Core)
Molecular Weight 275.77 g/mol 237.66 g/mol 287.67 g/mol 243.26 g/mol
cLogP (Predicted) 5.12 (High)3.454.851.85
TPSA (Ų) 35.2535.2535.2567.50
H-Bond Donors 1112
Rotatable Bonds 3223
Ligand Efficiency (LE) ModerateHighHighModerate

Analysis:

  • Hydrophobicity Warning: CIMP-Aniline has a cLogP > 5, indicating potential solubility issues. It is best suited for targets with large, lipophilic binding sites (e.g., Nuclear Receptors, Tyrosine Kinases) rather than cytosolic enzymes.

  • Steric Fit: The ortho-methyl and meta-isopropyl groups on the phenoxy ring create a "twisted" conformation, which can improve selectivity by clashing with residues in non-target proteins (negative selection).

Experimental Protocols

To validate CIMP-Aniline, researchers must perform the following workflows. These protocols are designed to assess its synthetic utility and biological binding potential .

Protocol A: Competitive Reactivity Assay (Urea Formation)

Objective: Determine if the steric bulk of the carvacryl group hinders the reactivity of the aniline amine during library synthesis.

Materials:

  • Substrates: CIMP-Aniline (1.0 eq), STD-A (1.0 eq).

  • Reagent: Phenyl Isocyanate (0.5 eq - Limiting Reagent).

  • Solvent: DCM (Anhydrous).

  • Analysis: LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Dissolve equimolar amounts (0.1 mmol) of CIMP-Aniline and STD-A in 2 mL anhydrous DCM.

  • Initiation: Add 0.05 mmol of Phenyl Isocyanate (limiting reagent) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 30 minutes.

  • Quenching: Add 0.5 mL MeOH to quench unreacted isocyanate.

  • Quantification: Analyze the ratio of Urea-CIMP vs. Urea-STD-A using LC-MS (UV 254 nm).

    • Interpretation: A ratio < 0.8 indicates steric hindrance from the carvacryl tail affects the aniline reactivity.

Protocol B: Kinase Affinity Screening (TR-FRET)

Objective: Benchmark the binding affinity of the derived urea (e.g., CIMP-Urea-1) against a standard VEGFR2 inhibitor.

Method Summary:

  • Assay Type: LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Kinase Tracer 199 (Invitrogen).

  • Target: VEGFR2 (KDR) or BRAF(V600E).

  • Readout: TR-FRET Emission Ratio (665 nm / 615 nm).

Mechanism of Action & Structural Logic

The following diagram illustrates how CIMP-Aniline functions as a Type II Kinase Inhibitor Scaffold , specifically targeting the "Back Pocket" exposed in the DFG-out conformation.

G cluster_0 Scaffold Components cluster_1 Kinase Binding Pocket (DFG-Out) Aniline 3-Cl-Aniline Head (H-Bond Donor/Acceptor) Linker Ether Linker (Flexibility) Aniline->Linker Covalent Hinge Hinge Region (Glu/Cys) Aniline->Hinge H-Bonds (via Urea) Tail Carvacryl Tail (Hydrophobic Bulk) Linker->Tail Covalent Gatekeeper Gatekeeper Residue (Thr/Met) Linker->Gatekeeper Steric Evasion BackPocket Allosteric Back Pocket (Hydrophobic) Tail->BackPocket Van der Waals (High Affinity) Tail->BackPocket CIMP Specificity: Isopropyl fills void

Figure 1: Pharmacophore mapping of CIMP-Aniline derivatives within the Kinase DFG-out pocket. The carvacryl tail (red) is critical for high-affinity hydrophobic anchoring.

Synthesis Workflow

To utilize CIMP-Aniline in drug discovery, it is typically converted into a urea or amide. The workflow below outlines the parallel synthesis pathway.

Synthesis Start CIMP-Aniline (Starting Material) Reaction Coupling Reaction (DCM/THF, Base) Start->Reaction Reagent Isocyanates / Activated Esters (R-NCO / R-COCl) Reagent->Reaction Purification Purification (Flash Chromatography) Reaction->Purification ProductA Urea Derivative (Kinase Inhibitor) Purification->ProductA Route A ProductB Amide Derivative (Degrader Linker) Purification->ProductB Route B

Figure 2: Synthetic workflow for converting CIMP-Aniline into functional bioactive molecules.

References

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology. Link

  • PubChem Compound Summary. (2024). 3-Chloro-4-(4-fluorophenoxy)aniline (Structure & Properties). National Center for Biotechnology Information. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

Disclaimer: This guide is intended for research purposes only. CIMP-Aniline is a chemical probe and has not been approved for clinical use. All synthesis and biological testing should be conducted under strict safety protocols.

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline. As researchers and drug development professionals, our commitment to safety and envir...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure that this compound is managed safely from the point of generation to its final disposition, safeguarding both laboratory personnel and the environment. This guide synthesizes established best practices for halogenated aromatic amines, grounded in regulatory standards and chemical safety principles.

Hazard Assessment: Understanding the Intrinsic Risks

Human Health Hazards: Based on data from similar molecules like 3-chloroaniline and various chloromethylanilines, exposure to this compound may cause:

  • Acute Toxicity: It is likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Aniline compounds, in general, can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

  • Skin and Eye Irritation: Direct contact is expected to cause skin irritation and serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[4]

  • Organ Damage: Prolonged or repeated exposure to related compounds has been shown to cause damage to organs.[2]

Environmental Hazards: Many chlorinated aromatic compounds are noted for their environmental persistence and toxicity to aquatic life. For instance, 3-chloroaniline is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to prevent this compound from entering drains or waterways.[5]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling or preparing 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline for disposal, ensure the following controls are in place to minimize exposure.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to control vapor and dust inhalation.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Prevents dermal absorption, which is a primary route of exposure for anilines.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3][7]
Skin/Body Protection A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing and skin.[5]
Respiratory Protection Not typically required when handled within a fume hood. If a hood is unavailable, consult with EHS.A fume hood provides adequate protection from inhalation hazards.[6]

The "Why": Waste Characterization and Segregation

Proper disposal begins with understanding why this chemical is considered hazardous waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is "listed" or if it exhibits a "characteristic" of hazardous waste.[8][9]

  • Listed Waste: 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a halogenated organic compound. Wastes from the production and use of such chemicals are often categorized as "F-listed" or "K-listed" hazardous wastes (e.g., F002 for spent halogenated solvents or F025 for certain chlorinated aliphatic hydrocarbon production wastes).[10][11] This classification mandates stringent disposal protocols.

  • Characteristic Waste: Even if not explicitly listed, this waste would likely be classified as hazardous due to the characteristic of Toxicity . This is determined by its potential to cause harm if released into the environment.[12]

The Critical Importance of Segregation: Do not mix this waste with any other solvent or solid waste stream.[12]

  • Chemical Incompatibility: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][13] Mixing can lead to vigorous, exothermic, and potentially dangerous reactions.

  • Disposal Complexity & Cost: Mixing a halogenated waste with a non-halogenated waste (like acetone or ethanol) forces the entire volume to be managed as the more stringently regulated and costly halogenated waste.[12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Step 1: Waste Collection

  • Designated Container: Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw-on, sealing cap is appropriate.

  • Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated weigh paper) and liquid waste (e.g., solutions containing the compound) in separate, clearly marked containers.

  • Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

Step 2: Labeling

  • Immediately label the waste container. The label must be fully completed and legible. Affix a hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline" . Do not use abbreviations.

    • An accurate estimation of the concentration and total volume/mass.

    • All relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).

    • The date when waste was first added to the container (the "Accumulation Start Date").

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the operator.

  • Ensure the storage area has secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Store away from incompatible materials, particularly strong acids and oxidizers.[6][14]

Step 4: Final Disposal

  • Professional Disposal: This waste must be disposed of through your institution's licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • Method of Destruction: The standard and most environmentally sound disposal method for chlorinated aromatic compounds is high-temperature incineration in a RCRA-permitted facility. This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system. This method is crucial for preventing the formation of highly toxic chlorinated dioxins and furans that can result from incomplete combustion.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

G cluster_prep Preparation & Handling cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposition start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood container Select Dedicated, Compatible Container fume_hood->container labeling Label Container: 'Hazardous Waste', Full Chemical Name, Hazards container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa containment Use Secondary Containment saa->containment segregation Segregate from Incompatibles (Acids, Oxidizers) saa->segregation pickup Arrange Pickup by Licensed Waste Contractor saa->pickup transport Transport to RCRA-Permitted TSDF* pickup->transport incineration High-Temperature Incineration transport->incineration caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a significant release of dust/vapor, evacuate the laboratory and contact your institution's emergency response line.

  • Control and Contain: For small, manageable spills, prevent the spread of the material. Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbed material and contaminated debris into a designated waste container.[5]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste, following the protocol in Section 4.

  • Report: Report the incident to your supervisor and EHS department, as per institutional policy.

References

  • Safety Data Sheet. (2025, December 18). [Link]

  • Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloroaniline. [Link]

  • Federal Register. (2000, November 8). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes. [Link]

  • MilliporeSigma. (2025, September 22). Safety Data Sheet. [Link]

  • University of California, Riverside. Examples of Incompatible Chemicals. [Link]

  • GovInfo. (2005, February 24). Federal Register/Vol. 70, No. 36/Thursday, February 24, 2005/Rules and Regulations. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • Utah State University. Incompatible Chemicals | Office of Research Environmental Health and Safety. [Link]

  • PubChem. 3-Chloro-5-(propan-2-yl)aniline. [Link]

  • Utah State University. Incompatible Chemicals. [Link]

  • St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. [Link]

  • U.S. Environmental Protection Agency. (2025, May 5). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • Regulations.gov. (2005, July 1). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. [Link]

  • Southwestern University. Hazardous Waste Determination Guide. [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • PubChem. 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Executive Summary & Hazard Logic Status: High-Potency Intermediate | Primary Risk: Dermal Absorption & Methemoglobinemia 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a lipophilic, halogenated aromatic amine. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Status: High-Potency Intermediate | Primary Risk: Dermal Absorption & Methemoglobinemia

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a lipophilic, halogenated aromatic amine. While specific toxicological data for this exact intermediate may be sparse, its structural pharmacophore dictates a "Worst-Case" safety protocol based on two synergistic hazard factors:

  • The Aniline Core: Aromatic amines are notorious for inducing methemoglobinemia (oxidation of hemoglobin to methemoglobin), leading to tissue hypoxia.

  • The Lipophilic Tail: The 5-isopropyl-2-methylphenoxy moiety significantly increases the molecule's octanol-water partition coefficient (

    
    ). This facilitates rapid transport across the stratum corneum, making skin absorption a more critical vector than inhalation for non-aerosolized solids.
    

Core Directive: Treat this compound as a rapidly absorbing dermal toxin . Standard "blue nitrile" laboratory gloves are insufficient for prolonged contact.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Layered Defense Strategy
Protection ZoneRecommended EquipmentScientific Rationale
Primary Hand (Inner) Laminate Film (e.g., Silver Shield® / North) Impermeation: Aniline derivatives permeate nitrile rubber. Laminate film provides >4h breakthrough time against aromatic amines.
Secondary Hand (Outer) Disposable Nitrile (5 mil minimum) Mechanical Protection: Protects the inner laminate glove from tears and provides dexterity.
Body / Torso Tyvek® 400 (or equivalent polyethylene) Particulate & Splash: Cotton lab coats absorb and hold toxic liquids against the skin. Tyvek repels them.
Respiratory N95 (Solids) / P100 (if micronized) Inhalation: Prevents inhalation of dust. If dissolved in organic solvents, a half-face respirator with OV/P100 cartridges is required.
Ocular Chemical Splash Goggles Mucous Membrane: Safety glasses allow vapor/dust entry from the sides. Goggles seal the orbital area.
Glove Permeation Logic (Comparative Data)

Data extrapolated from homologous chloroanilines [1].

Glove MaterialNormalized Breakthrough TimeDegradation RatingRecommendation
Laminate (EVOH/PE) > 480 mins ExcellentMANDATORY for Synthesis/Scale-up
Butyl Rubber> 120 minsGoodAcceptable alternative
Nitrile (Disposable)< 10 minsPoorSplash protection ONLY (Change immediately)
Latex< 1 minN/ADO NOT USE

Operational Protocols

A. Weighing & Transfer (Solid State)

Goal: Eliminate static-driven dispersion of fines.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Hood .

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder is fluffy/micronized.

  • Surface Protection: Line the balance area with a plastic-backed absorbent mat . If a spill occurs, you dispose of the mat, not the balance.

  • Technique:

    • Pre-weigh the receiving vessel (tare).

    • Transfer solid using a disposable spatula (minimize cross-contamination).

    • Immediately wipe the exterior of the receiving vessel with a solvent-dampened wipe (methanol/ethanol) before removing it from the hood.

B. Solubilization & Reaction

Goal: Prevent "rogue" vapors.

  • Solvent Choice: When dissolving this aniline, avoid highly volatile carriers (like DCM) if possible, as they facilitate vapor-phase transport of the toxin.

  • Heating: Never heat an open vessel. Use a reflux condenser with a scrubber trap if heating above 40°C.

  • Syringe Transfer: When moving solutions:

    • Use Luer-lock syringes to prevent needle pop-off.

    • Do not recap needles.

    • Wrap the needle/syringe junction with Parafilm if transporting across the lab.

Emergency Response Architecture

Exposure Response Decision Tree

This diagram outlines the critical decision path for immediate exposure. Speed is the only variable you control.

EmergencyResponse cluster_symptoms Watch for Cyanosis Signs Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Liquid/Solid) Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale Action_Skin 1. Strip ALL clothing immediately 2. Wash with SOAP & WATER (15 min) 3. Do NOT use alcohol (enhances absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold eyelids open forcibly Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION Alert: 'Potential Methemoglobinemia' Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical Symptoms Blue lips/fingernails Headache/Dizziness Chocolate-brown blood Medical->Symptoms

Figure 1: Immediate response protocols for aniline derivative exposure. Note the specific prohibition of alcohol for skin washing.

Spill Management (Small Scale < 50g)
  • Evacuate: Clear the immediate area.

  • Don PPE: Wear the Laminate Gloves described above.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop.

    • Liquid: Use a "Universal" or "Organic" spill pillow. Do not use standard clay kitty litter if the solvent is flammable.

  • Decontaminate: Wash the surface with a mild surfactant (soap/water).

    • Note: Bleach (Hypochlorite) can react with anilines to form chloroamines (toxic gases). Use soapy water first.

Disposal & Waste Management

Regulatory Code: This material is a Halogenated Organic .[1]

  • Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste). This dramatically increases disposal costs and violates EPA/RCRA segregation rules [2].

    • DO NOT mix with oxidizers (Nitric acid, Peroxides). Hypergolic reactions are possible with aromatic amines.

  • Labeling:

    • Must be labeled: "Hazardous Waste - Halogenated Organic - Toxic."

    • Explicitly write the chemical name on the tag. Do not use generic "Organic Waste" labels.

  • Destruction:

    • The preferred method is High-Temperature Incineration with scrubber systems to capture HCl and NOx gases.

    • Lab-Scale Quench (Expert Only): For trace residues on glassware, a rinse with dilute HCl followed by collection into the halogenated waste stream is appropriate to protonate the amine (reducing volatility) before disposal.

References

  • Forsberg, K., et al.Quick Selection Guide to Chemical Protective Clothing. 7th Edition. Wiley-Interscience.
  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Segregation Guide.

  • PubChem. Compound Summary: 3-Chloroaniline (Analogous Hazard Data). National Library of Medicine.

  • National Institute for Occupational Safety and Health (NIOSH). Skin Notation Profiles: Aniline.

Sources

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